Thalidomide-amido-PEG2-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C19H22N4O7 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C19H22N4O7/c20-6-7-29-8-9-30-10-15(25)21-12-3-1-2-11-16(12)19(28)23(18(11)27)13-4-5-14(24)22-17(13)26/h1-3,13H,4-10,20H2,(H,21,25)(H,22,24,26) |
InChI Key |
MLEMYVHFCQRNSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCN |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Thalidomide-amido-PEG2-NH2 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-amido-PEG2-NH2 is a key chemical entity in the rapidly advancing field of targeted protein degradation (TPD). It serves as a specialized building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to eliminate specific disease-causing proteins. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
At its core, this compound is a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a short, flexible polyethylene (B3416737) glycol (PEG) linker that terminates in a primary amine. This amine group serves as a versatile chemical handle for conjugation to a ligand that specifically binds to a target protein of interest (POI). The resulting heterobifunctional PROTAC molecule acts as a molecular bridge, bringing the target protein into close proximity with the CRBN E3 ligase complex, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary function of a PROTAC synthesized from this compound is to co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS). The thalidomide (B1683933) moiety of the molecule binds to Cereblon, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2] Simultaneously, the other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.[2][3]
Quantitative Data Presentation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that results in 50% degradation of the target protein, and the maximum degradation level (Dmax).
While specific binding affinity data for this compound to CRBN is not extensively published, its incorporation into highly potent PROTACs underscores its effective engagement with the E3 ligase. The following table presents data for a well-characterized PROTAC, JB300, which utilizes a derivative of this compound to degrade Aurora A kinase. For comparative purposes, binding affinities of thalidomide and its key derivatives to CRBN are also provided.
| Compound/PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Binding Affinity (Kd) to CRBN |
| JB300 | Aurora A | MV4-11 | 30 | 78 | Not Reported |
| Thalidomide | - | - | - | - | ~2 µM |
| Lenalidomide | - | - | - | - | ~250 nM |
| Pomalidomide | - | - | - | - | ~180 nM |
Experimental Protocols
Western Blotting for Quantification of Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC synthesized from this compound.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and plot the data to determine the DC50 and Dmax values.
-
Cereblon Binding Assay (Competitive Elution)
This protocol provides a method to assess the binding of a PROTAC to Cereblon in a competitive manner.
Materials:
-
Thalidomide-conjugated affinity beads
-
Cell lysate containing overexpressed FLAG-tagged Cereblon
-
Wash buffer (e.g., TBS with 0.1% Tween-20)
-
Elution buffer (Wash buffer containing a high concentration of the test compound or free thalidomide)
-
SDS-PAGE and Western blotting reagents
-
Anti-FLAG antibody
Procedure:
-
Binding: Incubate the thalidomide-conjugated affinity beads with the cell lysate containing FLAG-tagged Cereblon to allow for binding.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Competitive Elution: Incubate the beads with elution buffer containing increasing concentrations of the test PROTAC or control compounds.
-
Analysis:
-
Collect the eluates and analyze them by SDS-PAGE and Western blotting using an anti-FLAG antibody.
-
The amount of eluted FLAG-Cereblon is indicative of the binding affinity of the test compound.
-
Mandatory Visualization
Conclusion
This compound is a fundamental component in the construction of potent and selective PROTACs. Its ability to efficiently recruit the E3 ligase Cereblon is central to the mechanism of targeted protein degradation. The modular nature of PROTACs, enabled by such versatile building blocks, allows for the rapid development and optimization of novel therapeutics against a wide range of previously "undruggable" targets. The experimental protocols and methodologies outlined in this guide provide a robust framework for the evaluation and characterization of PROTACs derived from this compound, facilitating further advancements in this exciting field of drug discovery.
References
An In-Depth Technical Guide to Thalidomide-amido-PEG2-NH2 in Cereblon-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and Cereblon
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy that harnesses the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD aims to remove the entire protein, offering a more profound and potentially durable therapeutic effect. Proteolysis-targeting chimeras (PROTACs) are at the forefront of TPD.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4]
Among the hundreds of E3 ligases in the human body, Cereblon (CRBN) has become one of the most widely utilized in PROTAC design.[4] CRBN acts as a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[5][6] The discovery that thalidomide (B1683933) and its derivatives, known as immunomodulatory imide drugs (IMiDs), bind directly to CRBN has paved the way for the development of a vast array of CRBN-recruiting PROTACs.[5][7] These molecules effectively hijack the CRL4-CRBN complex to degrade specific proteins of interest.
Thalidomide-amido-PEG2-NH2: A Key Building Block for PROTACs
This compound is a synthetic, functionalized E3 ligase ligand-linker conjugate designed for the efficient construction of PROTACs.[8][9] It incorporates three key features:
-
Thalidomide Moiety: This portion of the molecule serves as the high-affinity ligand for the Cereblon E3 ligase, ensuring the recruitment of the CRL4-CRBN complex.[6]
-
PEG2 Linker: A two-unit polyethylene (B3416737) glycol (PEG) linker provides a flexible and hydrophilic spacer. The length and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex between the target protein and Cereblon.[10] The PEG nature of the linker can also improve the solubility and cell permeability of the final PROTAC molecule.
-
Terminal Amine (-NH2): The primary amine group serves as a versatile chemical handle for the covalent attachment of a ligand specific to a protein of interest, thereby completing the synthesis of the heterobifunctional PROTAC.
Mechanism of Action: Cereblon-Mediated Protein Degradation
The mechanism of action for a PROTAC utilizing this compound follows a catalytic cycle, enabling a single PROTAC molecule to induce the degradation of multiple target protein molecules. The process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC, through its two distinct ligands, simultaneously binds to the protein of interest (POI) and the Cereblon (CRBN) subunit of the CRL4-CRBN E3 ligase complex. This brings the POI into close proximity with the E3 ligase machinery.
-
Ubiquitination of the Target Protein: The formation of this ternary complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Polyubiquitination: The sequential addition of ubiquitin molecules creates a polyubiquitin (B1169507) chain on the POI.
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted cellular proteins. The proteasome unfolds and proteolytically degrades the POI into small peptides.
-
Recycling of Components: The PROTAC molecule is released after inducing ubiquitination and can participate in further rounds of degradation. The ubiquitin molecules are also recycled by deubiquitinating enzymes (DUBs).
Caption: The catalytic cycle of a CRBN-based PROTAC.
Quantitative Data
The efficacy of a PROTAC is determined by its ability to bind to both the target protein and the E3 ligase, form a stable ternary complex, and induce degradation. While specific quantitative data for PROTACs utilizing the precise this compound linker are not extensively available in the public domain, the following tables provide representative data for thalidomide and its analogs, as well as for potent thalidomide-based PROTACs with similar linkers.
Table 1: Binding Affinities of IMiDs to Cereblon
| Compound | Dissociation Constant (Kd) | Assay Method | Notes |
|---|---|---|---|
| Thalidomide | ~250 nM | Not Specified | The (S)-enantiomer is the more active binder.[11] |
| Lenalidomide | ~178 nM | Not Specified | Binds more strongly than thalidomide.[11] |
| Pomalidomide | ~157 nM | Not Specified | Binds more strongly than thalidomide.[11] |
Table 2: Representative Degradation Data for Thalidomide-Based PROTACs
| Target Protein | Linker Type | DC50 | Dmax | Cell Line | Reference |
|---|---|---|---|---|---|
| SHP2 | PEG | 6.02 nM | >90% | Not Specified | Z. Zhou et al., 2021[12] |
| BTK | PEG | 0.8 nM | ~95% | Mino | T. Zorba et al., 2018[12] |
| BRD4 | PEG | 1.1 nM | ~90% | Not Specified | T. Zorba et al., 2018[12] |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[13]
-
Dmax: The maximum percentage of protein degradation achieved by the PROTAC.[13]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize a PROTAC synthesized using this compound.
Cereblon Binding Assay (Fluorescence Polarization)
This assay determines the binding affinity of the thalidomide moiety of the PROTAC to Cereblon. It is a competitive binding assay using a fluorescently labeled thalidomide tracer.[14]
Materials:
-
Purified recombinant Cereblon (CRBN) protein
-
Fluorescently-labeled Thalidomide (e.g., Cy5-labeled Thalidomide)
-
This compound or the final PROTAC compound
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-binding 96-well or 384-well plates
-
Fluorescence microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents: Create a serial dilution of the test compound (this compound or PROTAC) in the assay buffer. Prepare working solutions of CRBN protein and the fluorescently-labeled thalidomide tracer at 2x the final desired concentration.
-
Assay Setup: To the wells of the microplate, add the serially diluted test compound or vehicle control (DMSO).
-
Add Protein and Tracer: Add the CRBN protein solution to all wells except for the "no protein" control. Then, add the fluorescent thalidomide tracer solution to all wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis: The fluorescence polarization values are plotted against the logarithm of the test compound concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Cellular Protein Degradation Assay (Western Blot)
This is the most common method to quantify the degradation of the target protein in cells treated with the PROTAC.[15][16]
Caption: A stepwise workflow for Western Blot analysis.
Materials:
-
Cell line expressing the protein of interest (POI)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[17]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Sample Preparation: Wash the cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.[15] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[18]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[15]
-
SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and denature by heating at 95-100°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the washes.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[15]
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[19]
-
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay confirms that the PROTAC induces the formation of a ternary complex between the POI and Cereblon in a cellular context.[7][20]
Materials:
-
Cells expressing the POI and CRBN (can be endogenous or overexpressed with tags like Flag or HA)
-
PROTAC and vehicle control (DMSO)
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease inhibitors
-
Antibody against the POI or an epitope tag
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Antibodies for Western blot detection (anti-POI, anti-CRBN)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to be effective, along with a vehicle control, for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the POI overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins from the beads. Analyze the eluates by Western blotting, probing for both the POI (to confirm successful immunoprecipitation) and CRBN. An increased amount of CRBN in the immunoprecipitate from PROTAC-treated cells compared to the control indicates the formation of the ternary complex.[6]
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of the target protein in a reconstituted system.[5]
Materials:
-
Purified recombinant E1 activating enzyme
-
Purified recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Purified recombinant CRL4-CRBN E3 ligase complex
-
Purified recombinant POI
-
Ubiquitin
-
ATP
-
PROTAC stock solution (in DMSO)
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the reaction buffer, ATP, E1, E2, ubiquitin, POI, and the CRL4-CRBN complex.[5]
-
Initiate Reaction: Add the PROTAC or vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Quench Reaction: Stop the reaction by adding Laemmli sample buffer and heating at 95°C.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blot, using an antibody against the POI. The appearance of higher molecular weight bands or a "smear" above the unmodified POI band in the PROTAC-treated lane indicates poly-ubiquitination.[5]
Caption: Logical flow for characterizing a new PROTAC.
Conclusion
This compound is a valuable and versatile chemical tool for the construction of PROTACs that leverage the Cereblon E3 ligase for targeted protein degradation. Its pre-functionalized nature, incorporating both the CRBN-binding moiety and a flexible linker with a reactive handle, streamlines the synthesis of novel protein degraders. A thorough characterization of these molecules, using the quantitative and mechanistic assays outlined in this guide, is essential for advancing the development of this exciting therapeutic modality. The ability to rationally design and rigorously test these compounds will continue to drive the expansion of the "druggable" proteome, offering new hope for treating a wide range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. lifesensors.com [lifesensors.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound HCl | CRBN Ligand-Linkers | Ambeed.com [ambeed.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Thalidomide Moiety in E3 Ligase Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the thalidomide (B1683933) moiety's pivotal role in recruiting the Cereblon (CRBN) E3 ubiquitin ligase, a mechanism that has revolutionized targeted protein degradation. From its tragic history to its current status as a cornerstone of novel therapeutics, the story of thalidomide offers profound insights into small molecule-protein interactions and the druggability of the ubiquitin-proteasome system. This document details the core mechanism, quantitative interaction data, key experimental protocols, and the broader implications for drug discovery, including its use in Proteolysis-Targeting Chimeras (PROTACs).
Introduction: The Rebirth of Thalidomide
Originally marketed in the 1950s as a sedative, thalidomide was infamously withdrawn after causing severe birth defects.[][2] Decades later, it was repurposed for treating conditions like erythema nodosum leprosum and multiple myeloma.[][2] The breakthrough in understanding its dual effects came with the identification of Cereblon (CRBN) as its direct cellular target in 2010.[3][4][5] This discovery revealed that thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), function as "molecular glues".[3][6][7] They achieve their therapeutic effects by binding to CRBN and altering its substrate specificity, thereby inducing the degradation of proteins not normally targeted by the ligase complex.[3][4]
The CRL4-CRBN E3 Ubiquitin Ligase Complex
Cereblon is a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[3][8] This multi-protein machine plays a critical role in cellular homeostasis by tagging substrate proteins with ubiquitin, marking them for destruction by the proteasome. The core components of the CRL4-CRBN complex are:
-
Cullin 4 (CUL4A or CUL4B) : A scaffold protein that organizes the complex.[]
-
Regulator of Cullins 1 (ROC1/RBX1) : A RING-box protein that recruits the ubiquitin-conjugating enzyme (E2).[][4]
-
DNA Damage-Binding Protein 1 (DDB1) : An adaptor protein that links CRBN to CUL4.[][4]
-
Cereblon (CRBN) : The substrate receptor that determines which proteins are targeted for ubiquitination.[3][4]
Mechanism of Action: A Molecular Glue
Thalidomide and its analogs do not inhibit an enzyme or block a receptor in the traditional sense. Instead, they act as molecular glues, inducing a new protein-protein interaction.[3][9] The glutarimide (B196013) ring of the thalidomide molecule fits into a hydrophobic pocket on the surface of CRBN, while the phthalimide (B116566) ring remains solvent-exposed.[10][11] This binding event creates a novel composite surface on CRBN, which gains the ability to recognize and bind proteins known as "neosubstrates".[3][9]
The sequence of events is as follows:
-
Binding : The thalidomide analog binds to the CRBN subunit of the pre-existing CRL4-CRBN E3 ligase complex.[3]
-
Neosubstrate Recruitment : The newly formed CRBN-drug interface recruits a specific neosubstrate protein.[3][4]
-
Ternary Complex Formation : A stable ternary complex is formed, consisting of the CRL4-CRBN ligase, the thalidomide analog, and the neosubstrate.
-
Ubiquitination : The neosubstrate is brought into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4 complex, leading to its polyubiquitination.[12]
-
Proteasomal Degradation : The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the neosubstrate.[3][7]
This "molecular glue" mechanism is distinct from that of PROTACs, which are heterobifunctional molecules that physically link a target protein to an E3 ligase using a chemical linker.[7] Thalidomide-based degraders are generally smaller and rely on induced-fit interactions.[6][7]
Quantitative Analysis of Molecular Interactions
The binding affinity of thalidomide and its analogs to CRBN is a critical determinant of their degradation efficiency. These affinities are typically measured using biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or competitive binding assays.[8] The dissociation constant (Kd) is a common metric, with lower values indicating tighter binding.
| Compound | Binding Affinity (Kd or Ki) to CRBN | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [13] |
| Thalidomide | 8.6 µM | Microscale Thermophoresis | [14] |
| Lenalidomide (B1683929) | ~178 nM | Not Specified | [13] |
| Pomalidomide | ~157 nM | Not Specified | [13] |
Note: Affinity values can vary significantly based on the specific assay conditions, protein constructs, and techniques used.[8]
Key Neosubstrates and Pharmacological Effects
The clinical effects of thalidomide analogs are directly linked to the specific neosubstrates they induce for degradation. Different analogs can have distinct neosubstrate profiles, leading to different therapeutic activities and side effect profiles.[15]
-
IKZF1 (Ikaros) & IKZF3 (Aiolos) : Degradation of these B-cell transcription factors is responsible for the potent anti-myeloma effects of lenalidomide and pomalidomide.[3][4][10]
-
Casein Kinase 1α (CK1α) : Lenalidomide specifically induces the degradation of CK1α, which is key to its efficacy in myelodysplastic syndromes (MDS) with a del(5q) mutation.[3][10]
-
SALL4 : This transcription factor is a neosubstrate for thalidomide and its metabolite, 5-hydroxythalidomide.[16] The degradation of SALL4 is strongly implicated in the teratogenic (birth defect-causing) effects of thalidomide.[16][17]
-
GSPT1 : A translation termination factor that was identified as a neosubstrate for a new generation of IMiDs, leading to potent anti-cancer activity.[17]
-
PLZF (ZBTB16) : Degradation of this transcription factor, along with SALL4, has been proposed to cause the severe teratogenicity associated with thalidomide.[16][18]
Detailed Experimental Protocols
Characterizing the interaction between a thalidomide-based molecule, CRBN, and a neosubstrate requires a suite of biochemical and cellular assays.[19][20] Below are generalized protocols for key experiments.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure real-time binding kinetics and affinity between molecules.[21][22] It quantifies the association (kon) and dissociation (koff) rates, from which the dissociation constant (KD) is calculated.[8]
Methodology:
-
Immobilization : Recombinant CRBN protein is immobilized onto the surface of a sensor chip, typically via amine coupling.[22][23]
-
Analyte Injection : A solution containing the thalidomide analog at various concentrations is injected and flows over the sensor surface, allowing it to bind to the immobilized CRBN.[8] The change in refractive index at the surface, proportional to the mass bound, is measured in real-time.[21]
-
Dissociation : The analyte solution is replaced with a continuous flow of buffer, and the dissociation of the compound from CRBN is monitored.
-
Regeneration : A specific regeneration solution is injected to strip all remaining bound analyte from the ligand, preparing the surface for the next cycle.
-
Data Analysis : The resulting sensorgram (a plot of response units vs. time) is analyzed.[21] By fitting the association and dissociation curves to kinetic models, the rate constants (kon and koff) and the equilibrium dissociation constant (KD) are determined.[24]
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to determine if a target protein is ubiquitinated by a specific E3 ligase in the presence of a degrader molecule.[12][25]
Methodology:
-
Reaction Assembly : In a microcentrifuge tube, combine the following purified components in a reaction buffer: E1 activating enzyme, an appropriate E2 conjugating enzyme (e.g., UBCH5b), the CRL4-CRBN E3 ligase complex, the recombinant neosubstrate protein, ubiquitin, and an ATP regeneration solution.[25][26]
-
Initiation : Divide the master mix into control (vehicle, e.g., DMSO) and test (thalidomide analog) conditions. Start the reaction by adding the compound and transferring the tubes to a 37°C water bath.[25]
-
Incubation : Allow the reaction to proceed for a set time, typically 30-90 minutes.
-
Termination : Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.[27]
-
Analysis by Western Blot :
-
Separate the reaction products by size using SDS-PAGE.[27]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the neosubstrate protein.
-
A "smear" or a ladder of high-molecular-weight bands appearing above the unmodified protein band in the presence of the thalidomide analog indicates poly-ubiquitination.[25][27]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET assays are homogeneous (no-wash) assays used to study molecular interactions, including the formation of the ternary complex (E3 ligase-PROTAC-Target).[28]
Methodology:
-
Component Labeling : The assay requires two interacting proteins to be labeled with a FRET donor and acceptor pair. For example, His-tagged CRBN can be detected with a Terbium (Tb)-labeled anti-His antibody (donor), and a GST-tagged neosubstrate can be detected with an AlexaFluor488-labeled anti-GST antibody (acceptor).[28]
-
Assay Plate Setup : In a microplate, add the labeled CRBN, the labeled neosubstrate, and serial dilutions of the thalidomide analog.[29]
-
Incubation : Incubate the plate at room temperature to allow the components to reach binding equilibrium.[26][29]
-
Signal Reading : Read the plate on a TR-FRET-compatible plate reader. The reader excites the donor (Tb) and measures emission from both the donor (e.g., 620 nm) and the acceptor (e.g., 665 nm) after a time delay.[26][29]
-
Data Analysis : The TR-FRET ratio (acceptor emission / donor emission) is calculated. An increase in this ratio in the presence of the compound indicates that it is bringing the donor-labeled CRBN and acceptor-labeled neosubstrate into close proximity, confirming ternary complex formation.[26]
Cellular Protein Degradation Assay
The ultimate confirmation of a degrader's activity is to measure the reduction of the target protein level in a cellular context. Western blotting is the most common method for this analysis.[30]
Methodology:
-
Cell Culture and Treatment : Plate a relevant cell line (e.g., a multiple myeloma cell line for IKZF1 degradation) and allow the cells to adhere. Treat the cells with increasing concentrations of the thalidomide analog for a specific duration (e.g., 2 to 24 hours).[31]
-
Cell Lysis : Wash the cells with PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.
-
Western Blot Analysis :
-
Load equal amounts of total protein from each sample onto an SDS-PAGE gel for electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Probe the membrane with a primary antibody against the neosubstrate of interest.
-
Also, probe with an antibody for a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes.
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence or fluorescence imaging system.
-
-
Quantification : Densitometry is used to quantify the band intensity of the target protein relative to the loading control. This allows for the calculation of degradation metrics like DC50 (concentration causing 50% degradation) and Dmax (maximum degradation).
Conclusion
The elucidation of the thalidomide moiety's mechanism of action has been a landmark achievement in chemical biology and drug discovery. It transformed our understanding of how small molecules can manipulate cellular machinery, giving rise to the field of targeted protein degradation via molecular glues and PROTACs.[11] By hijacking the CRL4-CRBN E3 ligase, thalidomide-based compounds offer a powerful strategy to eliminate disease-causing proteins that have been historically considered "undruggable". A thorough understanding of the structural requirements for CRBN binding, the nuances of neosubstrate recruitment, and the application of robust quantitative assays is essential for the rational design of the next generation of protein-degrading therapeutics.
References
- 2. Summary of Molecular Glues Approved or in Clinical Trial | Biopharma PEG [biochempeg.com]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation [mdpi.com]
- 6. PROTACs, molecular glues and other degraders | Ligand families | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. promegaconnections.com [promegaconnections.com]
- 8. benchchem.com [benchchem.com]
- 9. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation | Annual Reviews [annualreviews.org]
- 10. USP15 antagonizes CRL4CRBN-mediated ubiquitylation of glutamine synthetase and neosubstrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]
- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 17. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 18. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 21. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 22. Studying Protein-Protein Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 23. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 24. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. content.abcam.com [content.abcam.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. aurorabiolabs.com [aurorabiolabs.com]
- 30. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
A Technical Guide to the Preliminary Investigation of Thalidomide-amido-PEG2-NH2 for Novel PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination and subsequent degradation of the target protein.[3]
Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[4] This guide focuses on a specific CRBN-recruiting ligand-linker conjugate, Thalidomide-amido-PEG2-NH2 , as a foundational component for the development of novel PROTACs. This molecule incorporates the thalidomide moiety for CRBN engagement, a two-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal amine group for conjugation to a POI ligand.[1][3] The PEG linker is known to enhance solubility and provide flexibility, which can be crucial for the formation of a productive ternary complex.[5]
This technical guide provides a comprehensive overview of the preliminary investigation of this compound in PROTAC development, including representative data, detailed experimental protocols, and visualizations of key processes to aid researchers in this field.
Data Presentation: The Impact of Linker Length on PROTAC Efficacy
The length and composition of the linker are critical determinants of a PROTAC's efficacy, profoundly influencing its ability to induce protein degradation.[6] While specific quantitative data for PROTACs utilizing the this compound linker is not extensively published, analysis of related PROTACs with short PEG linkers provides valuable insights into the expected structure-activity relationship (SAR).
The following tables summarize representative data from studies on thalidomide-based PROTACs targeting various proteins with different PEG linker lengths. This data illustrates the "Goldilocks effect" often observed in PROTAC design, where a linker that is too short or too long can be detrimental to degradation efficiency.[7]
| PROTAC Target | E3 Ligase Ligand | Linker (PEG Units) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide | 0 | H661 | < 500 | > 90 | [8] |
| BRD4 | Pomalidomide | 1 | H661 | > 5000 | ~50 | [8] |
| BRD4 | Pomalidomide | 2 | H661 | > 5000 | ~60 | [8] |
| BRD4 | Pomalidomide | 4-5 | H661 | < 500 | > 90 | [7] |
| BTK | Thalidomide | 10 (atoms) | - | 1.1 | ~90 | [9] |
| BTK | Thalidomide | 13 (atoms) | - | 0.8 | ~95 | [9] |
Table 1: Representative Degradation Data for Thalidomide-Based PROTACs with Varying Linker Lengths. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved.
| Assay Type | Analyte 1 | Analyte 2 | Linker | Kd (nM) | Notes |
| Isothermal Titration Calorimetry (ITC) | EED | Compound 1 (Pomalidomide-PEG linker) | Short PEG | 40 | Binding affinity of the PROTAC to the target protein.[10] |
| Surface Plasmon Resonance (SPR) | Immobilized CRBN/DDB1 | Pomalidomide | N/A | Example Value | Binding affinity of the E3 ligase ligand to its target. |
Table 2: Representative Binding Affinity Data. Kd represents the dissociation constant, a measure of binding affinity.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the general steps for conjugating this compound to a POI ligand containing a carboxylic acid functional group via amide bond formation.
Materials:
-
This compound
-
POI ligand with a carboxylic acid
-
Amide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Reaction vessel and stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of the POI Ligand: In a clean, dry reaction vessel, dissolve the POI ligand (1 equivalent) in the anhydrous solvent. Add the amide coupling reagent (1.1 equivalents) and the organic base (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated POI ligand solution, add a solution of this compound (1 equivalent) in the anhydrous solvent.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water or a mild acid. Extract the product with an appropriate organic solvent. The crude product is then purified using a suitable technique, such as reversed-phase high-performance liquid chromatography (HPLC), to yield the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Western Blot Analysis for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[11]
Materials:
-
Cultured cells expressing the POI
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the POI. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[7]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that the PROTAC binds to its intended target protein within the complex environment of a cell.[7][12]
Materials:
-
Cultured cells
-
Synthesized PROTAC
-
PBS
-
Thermal cycler or heating block
-
Cell lysis buffer
-
Western blot materials (as in Protocol 2)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Western Blot Analysis: Analyze the soluble fraction by Western blot using an antibody against the POI. A ligand-bound protein will be more thermally stable and will therefore be more abundant in the soluble fraction at higher temperatures compared to the unbound protein.
Protocol 4: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome pathway.[8]
Materials:
-
Cultured cells co-transfected with plasmids expressing the POI and epitope-tagged ubiquitin (e.g., HA-ubiquitin)
-
Synthesized PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (stringent, e.g., containing SDS)
-
Immunoprecipitation reagents (e.g., antibody against the POI, protein A/G beads)
-
Western blot materials
Procedure:
-
Cell Treatment: Treat the transfected cells with the PROTAC, with or without a pre-treatment of a proteasome inhibitor.
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation: Immunoprecipitate the POI from the cell lysates.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blot using an antibody against the ubiquitin tag (e.g., anti-HA). An increase in the ubiquitination signal for the POI in the presence of the PROTAC (and especially with proteasome inhibition) indicates that the PROTAC is inducing ubiquitination of its target.
Mandatory Visualization
Caption: PROTAC-mediated protein degradation signaling pathway.
Caption: General experimental workflow for PROTAC development.
Caption: Logical relationships in PROTAC design.
Conclusion
This compound serves as a valuable and readily available building block for the synthesis of novel CRBN-recruiting PROTACs. While the optimal linker length is highly dependent on the specific POI and its ligand, the principles of PROTAC design and the experimental methodologies outlined in this guide provide a solid framework for the preliminary investigation of PROTACs incorporating this short PEG linker. A systematic approach, involving the synthesis of a focused library of PROTACs with varying linkers, coupled with rigorous biological evaluation, is essential for the development of potent and selective protein degraders. The protocols and visualizations provided herein are intended to equip researchers with the necessary tools to embark on the rational design and characterization of the next generation of PROTAC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hijacking the Ubiquitin-Proteasome System with Thalidomide-amido-PEG2-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide details the foundational principles of using Thalidomide-amido-PEG2-NH2, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will explore its mechanism of action and its role in the targeted degradation of proteins, supplemented with quantitative data and detailed experimental protocols.
Core Concepts: The Ubiquitin-Proteasome System and PROTAC Technology
The ubiquitin-proteasome system (UPS) is the primary mechanism for protein degradation in eukaryotic cells, responsible for eliminating misfolded or no-longer-needed proteins to maintain cellular homeostasis.[1][2] This process involves two major steps: the tagging of substrate proteins with ubiquitin molecules and the subsequent degradation of the tagged protein by the 26S proteasome.[3]
The tagging process is carried out by a three-enzyme cascade:
-
E1 (Ubiquitin-activating enzyme): Activates ubiquitin in an ATP-dependent manner.[4]
-
E2 (Ubiquitin-conjugating enzyme): Receives the activated ubiquitin from E1.[4]
-
E3 (Ubiquitin ligase): Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from E2 to the target protein.[4][5]
PROTACs are revolutionary heterobifunctional molecules that co-opt the UPS to induce the degradation of specific proteins of interest (POIs).[6][7] They consist of a ligand that binds the POI and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.[6][7] This dual binding brings the POI and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the POI.[8]
The Key Building Block: this compound
This compound is a specifically designed E3 ligase ligand-linker conjugate used for PROTAC synthesis.[9][10][11]
-
Thalidomide (B1683933) Moiety: This component serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[9][12][13] CRBN is a substrate receptor within the CUL4A-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN) and is a widely used target for PROTACs due to the availability of well-characterized ligands like thalidomide and its analogs (immunomodulatory imide drugs or IMiDs).[13][14][15]
-
amido-PEG2-NH2 Linker: This portion connects the thalidomide ligand to a future POI-binding warhead.
-
PEG2 (Polyethylene Glycol): The two-unit PEG chain is a flexible, hydrophilic linker.[6][16] PEG linkers are commonly used in PROTAC design to enhance solubility and cell permeability, which are often challenges for these large molecules.[7][17] The length and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[6][16]
-
Amine Terminus (-NH2): The terminal primary amine provides a reactive handle for the straightforward chemical conjugation of a warhead that binds to the target protein, thus completing the PROTAC structure.[18]
-
Mechanism of Action: A Catalytic Cycle of Degradation
A PROTAC synthesized from this compound operates catalytically to eliminate a target protein. The process is illustrated below.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Ubiquitin-Proteasome System - WikiLectures [wikilectures.eu]
- 3. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 4. lifesensors.com [lifesensors.com]
- 5. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. o2hdiscovery.co [o2hdiscovery.co]
- 9. Thalidomide-PEG2-NH2 [myskinrecipes.com]
- 10. Thalidomide-NH-PEG2-C2-NH-Boc [myskinrecipes.com]
- 11. Thalidomide-NH-PEG2-C2-NH-Boc, 2097509-40-3 | BroadPharm [broadpharm.com]
- 12. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 13. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. precisepeg.com [precisepeg.com]
- 17. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 18. benchchem.com [benchchem.com]
In-Depth Technical Guide: Thalidomide-amido-PEG2-NH2 as a Bifunctional Degrader Molecule Component
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-amido-PEG2-NH2 is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This heterobifunctional molecule serves as a versatile component for recruiting the Cereblon (CRBN) E3 ubiquitin ligase, a key step in the targeted degradation of pathogenic proteins. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, synthesis, and application in PROTAC development, supported by quantitative data and detailed experimental protocols.
PROTACs are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide, are well-established ligands for the CRBN E3 ligase. This compound incorporates the thalidomide moiety, a polyethylene (B3416737) glycol (PEG) linker, and a terminal amine group. The thalidomide portion binds to CRBN, while the terminal amine allows for conjugation to a ligand that targets a specific protein of interest, thereby forming the complete PROTAC molecule.
Core Properties and Structure
This compound is a synthetic E3 ligase ligand-linker conjugate. Its structure is characterized by three key components:
-
Thalidomide Moiety: The glutarimide (B196013) and phthalimide (B116566) rings of thalidomide are responsible for binding to the CRBN substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.
-
PEG2 Linker: A short polyethylene glycol linker consisting of two ethylene (B1197577) glycol units. PEG linkers are known to enhance the solubility and cell permeability of PROTAC molecules.
-
Terminal Amine Group (-NH2): A reactive primary amine that serves as a conjugation point for a target protein ligand via amide bond formation or other suitable chemistries.
| Property | Value |
| Molecular Formula | C21H28ClN5O7 (as HCl salt) |
| Molecular Weight | 497.93 g/mol (as HCl salt) |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Mechanism of Action: PROTAC-Mediated Protein Degradation
The primary function of this compound is to serve as the E3 ligase-recruiting component of a PROTAC. The overall mechanism of action for a PROTAC utilizing this building block can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via its specific ligand) and the CRBN E3 ligase (via the thalidomide moiety). This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.
-
Recycling: The PROTAC molecule is released after the degradation of the target protein and can catalytically induce the degradation of multiple target protein molecules.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data from a Representative Study
Table 1: Degradation Activity of a Representative Mcl-1 PROTAC (C3) from Wang et al. (2019)
| Cell Line | Target Protein | DC50 (μM) | Dmax (%) |
| H23 (Mcl-1 dependent) | Mcl-1 | 0.7 | >90 |
Table 2: Degradation Activity of a Representative Bcl-2 PROTAC (C5) from Wang et al. (2019)
| Cell Line | Target Protein | DC50 (μM) | Dmax (%) |
| RS4;11 (Bcl-2 dependent) | Bcl-2 | 3.0 | ~80 |
Experimental Protocols
Synthesis of this compound
A general synthetic route for thalidomide-based linkers involves the modification of thalidomide at either the phthalimide or glutarimide ring. For amine-terminated linkers, a common strategy is to start with a functionalized thalidomide precursor, such as 4-hydroxythalidomide or 4-aminothalidomide, and then couple it to a bifunctional PEG linker that has a protected amine at one end.
Representative Synthesis Workflow:
Caption: General synthesis workflow for this compound.
Detailed Methodologies:
-
Coupling of PEG Linker to Thalidomide: 4-Hydroxythalidomide is reacted with a commercially available N-Boc-protected amino-PEG2-carboxylic acid linker in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in an appropriate solvent (e.g., DMF). The reaction is typically stirred at room temperature for several hours to overnight.
-
Deprotection of the Terminal Amine: The resulting Boc-protected intermediate is then treated with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (B109758) (DCM) to remove the Boc protecting group. The reaction is usually carried out at room temperature for 1-2 hours.
-
Purification: The final product, this compound, is purified using techniques such as reversed-phase HPLC to obtain the desired compound with high purity.
Western Blotting for Protein Degradation Assessment
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (typically in a dose-response manner) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitin-proteasome system.
Materials:
-
Recombinant E1, E2, and CRBN E3 ligase
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer
-
Antibodies for Western blotting (anti-target protein, anti-ubiquitin)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for ubiquitination to occur.
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using antibodies against the target protein and ubiquitin. An increase in high-molecular-weight bands corresponding to the ubiquitinated target protein in the presence of the PROTAC indicates successful ubiquitination.
Conclusion
This compound is a valuable and widely used bifunctional molecule in the field of targeted protein degradation. Its ability to effectively recruit the CRBN E3 ligase, combined with the favorable properties of the PEG linker and the versatility of the terminal amine for conjugation, makes it an essential tool for the development of novel PROTAC therapeutics. The experimental protocols and representative data provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this component in their efforts to target and degrade disease-causing proteins.
An In-Depth Technical Guide to the Chemical Properties and Synthesis of Thalidomide-amido-PEG2-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and a detailed synthesis protocol for Thalidomide-amido-PEG2-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the thalidomide (B1683933) moiety, a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a short polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine. This amine group serves as a versatile chemical handle for conjugation to a ligand targeting a protein of interest, thus forming a heterobifunctional PROTAC molecule capable of inducing targeted protein degradation.
Chemical Properties
This compound and its common salt forms are commercially available from various suppliers. The following table summarizes their key chemical properties.
| Property | This compound | This compound Hydrochloride | Thalidomide-O-amido-PEG2-C2-NH2 Hydrochloride |
| Molecular Formula | C19H24N4O6 | C21H28ClN5O7 | C19H25ClN4O7 |
| Molecular Weight | 404.42 g/mol | 497.93 g/mol | 454.86 g/mol |
| Appearance | Solid Powder | Solid Powder | Solid Powder |
| Purity | Typically ≥98% | Typically ≥98% | - |
| Solubility | Soluble in DMSO | Soluble in DMSO | Soluble in DMSO and H2O (with sonication)[1] |
| Storage Conditions | Dry, dark, and at -20°C for long-term storage | Dry, dark, and at -20°C for long-term storage | - |
| CAS Number | 2380273-72-1 | 2983036-91-3[2] | - |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A plausible and common synthetic strategy involves the initial synthesis of a functionalized thalidomide precursor, followed by the attachment of the PEG linker. The following protocols are based on established synthetic methodologies for similar thalidomide-based PROTAC linkers.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxythalidomide
A common precursor for the synthesis of thalidomide-based linkers is 4-hydroxythalidomide. While commercially available, it can also be synthesized from thalidomide through various reported methods.
Step 2: Synthesis of a Boc-protected Amino-PEG Linker
To introduce the PEG linker with a terminal amine, a commercially available Boc-protected amino-PEG derivative with a suitable leaving group is typically used. For this synthesis, we will consider Boc-NH-PEG2-OH, which will be activated.
Step 3: Coupling of 4-Hydroxythalidomide with the PEG Linker (Williamson Ether Synthesis)
This step involves the formation of an ether linkage between the hydroxyl group of 4-hydroxythalidomide and the activated PEG linker.
-
Materials:
-
4-Hydroxythalidomide
-
Boc-NH-PEG2-OTs (tosylated Boc-protected amino-PEG2)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
-
Procedure:
-
To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for approximately 30 minutes.
-
Add a solution of Boc-NH-PEG2-OTs (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Dilute the filtrate with ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield Boc-protected this compound.
-
Step 4: Deprotection of the Boc Group
The final step is the removal of the Boc protecting group to yield the free amine.
-
Materials:
-
Boc-protected this compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM) or Dioxane
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in a suitable solvent such as DCM.
-
Add an excess of a strong acid, typically TFA or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the completion of the deprotection by TLC or LC-MS.
-
Remove the solvent and excess acid under reduced pressure to obtain the final product, this compound, often as a TFA or HCl salt.
-
Synthesis Workflow
The overall synthetic pathway for this compound is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Signaling Pathway and Mechanism of Action in PROTACs
This compound itself is not a therapeutic agent but a component of a PROTAC. The thalidomide moiety functions as the E3 ligase-binding element. When incorporated into a PROTAC, it facilitates the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to a target protein of interest (POI). This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
Caption: Mechanism of action for a PROTAC utilizing a thalidomide-based linker.
References
Unveiling the Interaction: A Technical Guide to the Binding of Thalidomide-amido-PEG2-NH2 to the Cereblon E3 Ubiquitin Ligase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN), a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4), has emerged as a pivotal target in therapeutic development, largely due to its interaction with immunomodulatory drugs (IMiDs) such as thalidomide (B1683933) and its derivatives. This interaction does not inhibit the ligase but rather modulates its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates." This mechanism has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit an E3 ligase to a target protein for degradation.
Thalidomide-amido-PEG2-NH2 is a key building block in the synthesis of PROTACs, serving as the Cereblon-binding moiety connected to a linker. A comprehensive understanding of its binding characteristics to CRBN is fundamental for the rational design and optimization of novel protein degraders. This technical guide provides an in-depth exploration of this interaction, summarizing quantitative binding data, detailing experimental protocols, and visualizing the associated biological pathways and workflows.
While specific quantitative binding data for this compound is not extensively available in peer-reviewed literature, the binding affinity of its parent compound, thalidomide, to Cereblon is well-characterized. The addition of the amido-PEG2-NH2 linker is generally considered to have a minimal impact on the direct binding affinity to the core CRBN binding pocket. Therefore, the data for thalidomide serves as a robust reference point.
Quantitative Binding Data
The binding affinity of thalidomide and its key derivatives to Cereblon has been determined using various biophysical assays. The following tables summarize the reported binding constants. It is important to note that these values can vary depending on the specific experimental conditions, the protein construct used (e.g., full-length CRBN vs. the thalidomide-binding domain), and the assay methodology.
Table 1: Binding Affinity of Thalidomide to Cereblon (CRBN)
| Compound | Assay Type | Binding Constant | Reference |
| Thalidomide | Competitive Binding | Kd: ~250 nM | [1] |
| Thalidomide | TR-FRET | IC50: 22.4 nM | [2] |
| Thalidomide | TR-FRET | Ki: 10.6 nM | [2] |
Table 2: Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)
| Compound | Assay Type | Binding Constant | Reference |
| Lenalidomide | TR-FRET | IC50: 8.9 nM | [2] |
| Lenalidomide | TR-FRET | Ki: 4.2 nM | [2] |
| Pomalidomide | TR-FRET | IC50: 6.4 nM | [2] |
| Pomalidomide | TR-FRET | Ki: 3.0 nM | [2] |
| (S)-thalidomide | TR-FRET | IC50: 11.0 nM | [2] |
| (R)-thalidomide | TR-FRET | IC50: 200.4 nM | [2] |
Signaling Pathway and Molecular Interaction
The binding of a thalidomide-based ligand to Cereblon initiates a cascade of events leading to the degradation of target proteins. The following diagram illustrates the canonical signaling pathway of the CRL4CRBN E3 ubiquitin ligase in the context of a PROTAC.
Experimental Protocols
Accurate determination of binding affinity is crucial for the development of effective Cereblon-recruiting molecules. The following are detailed protocols for three common biophysical assays used to quantify the interaction between small molecules and proteins.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte (e.g., this compound) to a ligand (e.g., Cereblon) immobilized on a sensor surface.
Experimental Workflow for SPR
Detailed Methodology:
-
Immobilization of Cereblon:
-
Recombinant human Cereblon (CRBN) is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
The sensor surface is activated with a mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
A solution of CRBN (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) is injected over the activated surface.
-
Remaining active esters are deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.
-
-
Binding Analysis:
-
This compound is serially diluted in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).
-
Each concentration is injected over the CRBN and reference flow cells for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
A range of analyte concentrations, typically spanning from 0.1 to 10 times the expected Kd, should be used.
-
-
Data Processing and Analysis:
-
The response data from the reference flow cell is subtracted from the active flow cell to correct for bulk refractive index changes and non-specific binding.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Experimental Workflow for ITC
Detailed Methodology:
-
Sample Preparation:
-
Purified recombinant CRBN is dialyzed extensively against the desired ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
This compound is dissolved in the final dialysis buffer. It is critical that the buffer composition of the protein and ligand solutions are identical to minimize heats of dilution.
-
The protein concentration in the sample cell is typically in the range of 10-50 µM, and the ligand concentration in the syringe is 10-20 times higher.
-
-
ITC Experiment:
-
The sample cell containing the CRBN solution and the injection syringe containing the ligand solution are placed in the calorimeter and allowed to equilibrate to the desired temperature (e.g., 25 °C).
-
A series of small injections (e.g., 2 µL) of the ligand are made into the protein solution until the binding sites are saturated.
-
-
Data Analysis:
-
The raw data (heat flow as a function of time) is integrated to obtain the heat change for each injection.
-
The heat of dilution, determined from control experiments (injecting ligand into buffer), is subtracted from the experimental data.
-
The corrected heat changes are plotted against the molar ratio of ligand to protein to generate a binding isotherm.
-
The isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, binding enthalpy (ΔH), and stoichiometry of binding (n). The binding entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a highly sensitive, homogeneous assay that measures the proximity of a donor and an acceptor fluorophore. In a competitive binding format, a fluorescently labeled tracer that binds to CRBN competes with the unlabeled test compound.
Experimental Workflow for TR-FRET
Detailed Methodology:
-
Assay Components:
-
Cereblon Protein: Typically, a His-tagged construct of human CRBN is used.
-
Donor Fluorophore: A long-lifetime donor, such as a Terbium (Tb)-labeled anti-His antibody, which binds to the His-tagged CRBN.
-
Acceptor Fluorophore (Tracer): A fluorescently labeled thalidomide analog that binds to CRBN (e.g., BODIPY FL Thalidomide).[2]
-
Test Compound: Unlabeled this compound.
-
-
Assay Procedure:
-
A solution containing His-tagged CRBN and the Tb-anti-His antibody is pre-incubated.
-
Serial dilutions of the test compound (this compound) are prepared in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.05% BSA, pH 7.5).
-
The fluorescent tracer is added to the CRBN/antibody mixture.
-
This mixture is then added to the wells of a low-volume, black microplate containing the serially diluted test compound.
-
The plate is incubated at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
The plate is read on a TR-FRET-compatible microplate reader. The instrument excites the donor (e.g., at 340 nm) and measures the emission at two wavelengths: the donor's emission (e.g., 620 nm) and the acceptor's emission (e.g., 665 nm) after a time delay.
-
The TR-FRET ratio (Acceptor Emission / Donor Emission) is calculated for each well.
-
The data is normalized to controls (0% inhibition with no competitor and 100% inhibition with a saturating concentration of a known binder).
-
The normalized data is plotted against the logarithm of the test compound concentration, and the resulting dose-response curve is fitted to a four-parameter logistic model to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Conclusion
The binding of this compound to Cereblon is a critical interaction that underpins its utility in the development of PROTACs. While direct quantitative binding data for this specific molecule is emerging, the well-established affinity of its parent compound, thalidomide, provides a strong foundation for its application. The experimental protocols detailed in this guide offer robust methods for characterizing the binding of this and other novel Cereblon ligands, enabling the precise and effective design of next-generation protein degraders. The continued exploration of these interactions will undoubtedly fuel further innovation in targeted protein degradation and drug discovery.
References
Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide for Synthesizing a PROTAC Using Thalidomide-amido-PEG2-NH2
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing Thalidomide-amido-PEG2-NH2 as a key building block. PROTACs are innovative heterobifunctional molecules that co-opt the body's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2][3] This technology offers a powerful alternative to traditional small molecule inhibitors, with the potential to target proteins previously considered "undruggable".[3][4]
A PROTAC molecule is comprised of three main components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6][7] In this guide, we focus on a modular synthesis approach where Thalidomide, a well-established ligand for the Cereblon (CRBN) E3 ligase, is pre-functionalized with a two-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine (this compound).[8][9] This amine group serves as a versatile chemical handle for conjugation to a POI ligand, typically via a stable amide bond.[1][8]
The PEG linker is crucial for enhancing the physicochemical properties of the final PROTAC, such as solubility and cell permeability, and for optimizing the spatial orientation required for the formation of a productive ternary complex between the target protein and the E3 ligase.[1][4][10]
PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ligase.[3][11] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[11] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[11][12]
Experimental Protocol: Amide Coupling Reaction
This protocol details the synthesis of a PROTAC via amide bond formation between this compound and a generic POI ligand containing a carboxylic acid moiety (POI-Ligand-COOH).
Materials and Reagents:
| Reagent/Material | Purpose | Recommended Supplier |
| This compound | E3 Ligase Ligand-Linker | MedChemExpress, BroadPharm |
| POI-Ligand-COOH | Target Protein Ligand | N/A (User-defined) |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Peptide Coupling Reagent | Standard Chemical Suppliers |
| DIPEA (N,N-Diisopropylethylamine) | Non-nucleophilic Base | Standard Chemical Suppliers |
| Anhydrous DMF (N,N-Dimethylformamide) | Reaction Solvent | Standard Chemical Suppliers |
| Dichloromethane (DCM) | Extraction/Chromatography Solvent | Standard Chemical Suppliers |
| Ethyl Acetate (B1210297) (EtOAc) | Extraction/Chromatography Solvent | Standard Chemical Suppliers |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Wash | N/A |
| Brine (Saturated NaCl solution) | Aqueous Wash | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | Standard Chemical Suppliers |
| Standard Glassware for Organic Synthesis | Reaction Vessel, etc. | N/A |
| TLC Plates (Silica Gel 60 F₂₅₄) | Reaction Monitoring | N/A |
| LC-MS System | Reaction Monitoring/Analysis | N/A |
| Flash Chromatography System or Preparative HPLC | Purification | N/A |
Step-by-Step Procedure:
-
Reagent Preparation:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the POI-Ligand-COOH (1.0 equivalent) in anhydrous DMF to a final concentration of approximately 0.1 M.
-
In a separate vial, prepare a stock solution of this compound (1.1 equivalents) in anhydrous DMF.
-
In another vial, prepare a stock solution of HATU (1.2 equivalents) in anhydrous DMF.
-
-
Activation of Carboxylic Acid:
-
To the stirred solution of POI-Ligand-COOH in DMF, add DIPEA (3.0 equivalents).
-
Add the HATU solution to the mixture.
-
Allow the activation to proceed by stirring the mixture for 15-20 minutes at room temperature. The solution may change color or consistency.
-
-
Amide Coupling:
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours.[1]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8]
-
For TLC, use an appropriate solvent system (e.g., 5-10% Methanol (B129727) in DCM) to observe the consumption of starting materials and the formation of the product spot.
-
For LC-MS, look for the disappearance of the starting material peaks and the appearance of a new peak corresponding to the calculated mass of the final PROTAC.
-
-
Work-up:
-
Once the reaction is deemed complete, quench the reaction by adding deionized water (approximately 5-10 times the volume of DMF).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 times).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.[1]
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the solvent under reduced pressure to obtain the crude product.[1]
-
-
Purification:
-
Purify the crude product using either flash column chromatography on silica (B1680970) gel or preparative reverse-phase HPLC to yield the final PROTAC.[1][13] The choice of purification method depends on the scale and polarity of the compound.
-
For flash chromatography, a gradient of methanol in DCM is often effective.
-
For preparative HPLC, a C18 column with a water/acetonitrile gradient (often with 0.1% TFA or formic acid as a modifier) is commonly used.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity is typically assessed by analytical HPLC.
-
Synthetic Workflow Diagram
Data Presentation
The following table summarizes representative data and expected outcomes for the synthesis of an amide-linked PROTAC. Actual results will vary depending on the specific POI ligand used.
Table 1: Summary of Synthetic Parameters and Expected Outcomes
| Parameter | Description | Typical Value / Range |
| Reactant Stoichiometry | ||
| POI-Ligand-COOH | Target Ligand | 1.0 eq |
| This compound | E3 Ligand-Linker | 1.1 - 1.2 eq |
| HATU | Coupling Reagent | 1.2 - 1.5 eq |
| DIPEA | Base | 3.0 - 5.0 eq |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | 0.1 M concentration |
| Temperature | Room Temperature | 20-25 °C |
| Reaction Time | Time until completion | 12 - 24 hours |
| Yield & Purity | ||
| Crude Yield | Yield after work-up | >80% (often quantitative) |
| Purified Yield | Yield after chromatography | 30 - 70% |
| Final Purity | Purity assessed by HPLC | >95% |
| Characterization | ||
| Mass Spectrometry | [M+H]⁺ | Corresponds to calculated exact mass |
| ¹H NMR | Proton NMR Spectrum | Peaks consistent with proposed structure |
Table 2: Representative PROTAC Activity Data (Illustrative)
| Parameter | Description | Typical Value Range |
| DC₅₀ | Half-maximal degradation concentration | 1 nM - 1 µM |
| Dₘₐₓ | Maximum degradation level | >80% |
| Binding Affinity (POI) | Kd or IC₅₀ of the POI ligand | Varies (nM to µM) |
| Binding Affinity (CRBN) | Kd or IC₅₀ of the Thalidomide ligand | Varies (µM range) |
Note: The activity data (DC₅₀, Dₘₐₓ) must be determined experimentally in relevant cell lines following synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. o2h.com [o2h.com]
- 3. portlandpress.com [portlandpress.com]
- 4. biocompare.com [biocompare.com]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 11. portlandpress.com [portlandpress.com]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. o2hdiscovery.co [o2hdiscovery.co]
Application Notes and Protocols for Targeted Protein Degradation Using a Thalidomide-amido-PEG2-NH2-based PROTAC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental workflow for researchers utilizing a Proteolysis Targeting Chimera (PROTAC) based on a Thalidomide-amido-PEG2-NH2 linker. This document outlines the mechanism of action, detailed experimental protocols for key assays, and guidance on data interpretation.
Introduction to Targeted Protein Degradation and Thalidomide-based PROTACs
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology.[3][4][5][6] A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3][7]
Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[5][][9] A this compound-based PROTAC incorporates the thalidomide moiety to engage the CRL4^CRBN^ E3 ligase complex, a PEG2 linker to provide appropriate spacing and solubility, and a terminal amine group for conjugation to a ligand targeting a specific protein of interest.[10][11]
Mechanism of Action
The central mechanism of a Thalidomide-based PROTAC involves the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the CRBN E3 ligase.[3][7] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[7] The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein.[3][7] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[7][12]
Experimental Workflow
A typical experimental workflow to evaluate a this compound-based PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and quantify its efficacy.
Data Presentation
Summarize quantitative data from dose-response experiments in a clear and structured table.
| Parameter | Description | Value |
| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein.[7][13] | e.g., 50 nM |
| Dmax | The maximal level of protein degradation achieved.[13] | e.g., >90% |
| Time to Dmax | The time required to reach maximum protein degradation. | e.g., 8 hours |
Experimental Protocols
Cell Culture and PROTAC Treatment
This protocol describes the general procedure for treating cultured cells with the PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
Complete growth medium
-
This compound-based PROTAC (stock solution in DMSO)
-
Multi-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
Western Blot Analysis for Protein Degradation
Western blotting is a fundamental technique to visualize and quantify the reduction in the target protein levels.[1]
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: After PROTAC treatment, wash cells twice with ice-cold PBS. Lyse the cells in lysis buffer on ice for 30 minutes.[1] Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli buffer, and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel.[1] Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature.[1] Incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system.[1] Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to demonstrate the formation of the ternary complex (POI-PROTAC-CRBN).[15]
Materials:
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase (CRBN) or the POI
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex. Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate. Incubate the lysate with the primary antibody overnight at 4°C.[15] Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against the POI and CRBN to confirm their interaction.[15]
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the target protein.[16]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant CRL4^CRBN^ E3 ligase complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
PROTAC
Procedure:
-
Reaction Setup: Combine the E1, E2, E3 enzymes, POI, ubiquitin, and ATP in the ubiquitination buffer.[16]
-
PROTAC Addition: Add the PROTAC or vehicle control (DMSO) to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Analysis: Stop the reaction by adding Laemmli buffer. Analyze the reaction products by Western blot using an antibody against the POI. A ladder of higher molecular weight bands indicates polyubiquitination.[16]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify target engagement by the PROTAC in a cellular context.[17] Ligand binding can alter the thermal stability of a protein.
Materials:
-
PROTAC-treated cells
-
PBS
-
Equipment for heat shocking cell lysates
-
Centrifuge
Procedure:
-
Treatment and Lysis: Treat cells with the PROTAC or vehicle. Harvest and lyse the cells.
-
Heat Shock: Aliquot the cell lysate and heat the aliquots to a range of temperatures.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples to separate the soluble protein fraction from the aggregated proteins.
-
Analysis: Analyze the soluble fraction by Western blot for the POI. A shift in the melting curve of the POI in the presence of the PROTAC indicates target engagement.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cellgs.com [cellgs.com]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC Design [protocols.io]
- 7. benchchem.com [benchchem.com]
- 9. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Research Collection | ETH Library [research-collection.ethz.ch]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pelagobio.com [pelagobio.com]
Application of Thalidomide-amido-PEG2-NH2 in Cellular Degradation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-amido-PEG2-NH2 is a synthetic, bifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, coupled to a polyethylene (B3416737) glycol (PEG) linker that terminates in a primary amine.[1][2] This terminal amine group provides a versatile chemical handle for conjugation to a ligand specific for a target protein of interest (POI). The resulting PROTAC hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][3]
The thalidomide (B1683933) component of the molecule specifically recruits the CRBN E3 ligase, while the other end of the PROTAC binds to the target protein.[4] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[1][4] The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[5]
This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in cellular degradation assays.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC synthesized using this compound follows a catalytic cycle. The PROTAC first binds to both the target protein and the CRBN E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation. The polyubiquitinated protein is then recognized and degraded by the proteasome, and the PROTAC is released to repeat the cycle.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Summary
The following tables summarize representative quantitative data for PROTACs utilizing a thalidomide-based E3 ligase ligand and a PEG linker to degrade their respective target proteins. This data is intended to provide a comparative overview of the potency and efficacy that can be achieved.
Table 1: Degradation of Bromodomain-containing protein 4 (BRD4)
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC (Thalidomide-PEG linker based) | BRD4 | HeLa | 15 | >90 | [1] |
| PROTAC (Thalidomide-PEG linker based) | BRD4 | HEK293T | 25 | ~95 | [1] |
Table 2: Degradation of Indoleamine 2,3-dioxygenase 1 (IDO1)
| PROTAC | E3 Ligase Ligand | Target Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC IDO1 Degrader-1 | Thalidomide-based | IDO1 Ligand | 8.2 | >95 | 293T | [4] |
| NU223612 | CRBN-recruiting | IDO1 Ligand | 7.1 | >90 | U87 | [4] |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the key steps for quantifying the reduction in target protein levels following treatment with a PROTAC using Western blotting.
Materials:
-
Cell culture reagents
-
PROTAC compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. Final concentrations should typically range from low nanomolar to high micromolar.
-
Include a vehicle-only control (e.g., DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubate for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with cold PBS.
-
Lyse the cells with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the normalized target protein levels against the logarithm of the PROTAC concentration to determine DC50 and Dmax values using a non-linear regression model.
-
Caption: Western blot experimental workflow.
Protocol 2: Quantitative Proteomics for On- and Off-Target Analysis
Quantitative mass spectrometry-based proteomics provides an unbiased and global view of the proteome-wide effects of a PROTAC, enabling the assessment of both on-target efficacy and potential off-target effects. Tandem Mass Tag (TMT) labeling is a common method for this purpose.[1]
Procedure Outline:
-
Cell Culture and PROTAC Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the PROTAC at various concentrations and time points. Include a DMSO-treated control.
-
Harvest cells and wash with ice-cold PBS.
-
-
Protein Extraction and Digestion:
-
Lyse cells and quantify protein concentration.
-
Digest the proteins into peptides using trypsin.
-
-
TMT Labeling and Sample Pooling:
-
Label the peptides from each condition with a different TMT reagent.
-
Combine the labeled samples into a single mixture.
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of proteins across all samples using specialized software.
-
Determine the extent of degradation for the target protein and any other proteins in the proteome.
-
Conclusion
This compound is a versatile and effective building block for the development of potent PROTAC degraders that hijack the CRBN E3 ligase. The provided protocols and representative data serve as a guide for researchers to design and execute cellular degradation assays. Rigorous validation of on-target degradation and specificity is crucial for the successful development of novel PROTAC-based therapeutics.
References
Assessing Protein Degradation Induced by a Thalidomide-amido-PEG2-NH2 PROTAC: An Application Note and Protocol
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blotting to quantitatively assess the degradation of a target protein of interest (POI) mediated by a Thalidomide-amido-PEG2-NH2 Proteolysis Targeting Chimera (PROTAC).
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] They function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[1][2] A PROTAC consists of two key binding moieties connected by a chemical linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
The this compound is a component of a PROTAC that acts as a ligand for the Cereblon (CRBN) E3 ligase, a common E3 ligase recruited in PROTAC design.[3][4][5] The "amido-PEG2-NH2" portion serves as a linker that can be conjugated to a ligand for a specific POI, thus forming a complete PROTAC molecule.
Principle of the Western Blot Assay
Western blotting is a widely used and reliable technique to measure the levels of a specific protein in a complex mixture, such as a cell lysate.[1][6] This method is instrumental in evaluating the efficacy of a PROTAC by quantifying the reduction in the target protein levels following treatment.[1] Key parameters derived from this analysis are the DC50 (the concentration of the PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[1][]
Signaling Pathway of a Thalidomide-based PROTAC
A Thalidomide-based PROTAC initiates a catalytic cycle to induce the degradation of a target protein. The PROTAC first binds to both the target protein of interest (POI) and the Cereblon (CRBN) E3 ligase, forming a ternary complex.[3][8] This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to target another POI molecule.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Western Blot Analysis
The overall workflow for assessing PROTAC-induced protein degradation involves several key steps, from cell culture and treatment to data analysis.
Caption: Western blot experimental workflow.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cell line expressing the target protein of interest.
-
This compound based PROTAC: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Cell Culture Medium and Reagents: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktail.
-
Protein Assay Kit: BCA Protein Assay Kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Electrophoresis and Transfer Apparatus.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Specific antibody against the target protein of interest.
-
Antibody against a loading control protein (e.g., GAPDH, β-actin, or α-tubulin).[8]
-
-
Secondary Antibody: HRP-conjugated secondary antibody corresponding to the host species of the primary antibodies.
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) substrate.
-
Imaging System: Chemiluminescence imager.
Step-by-Step Methodology
1. Cell Culture and PROTAC Treatment
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[1]
-
Prepare serial dilutions of the this compound PROTAC in cell culture medium. A typical concentration range to determine DC50 would be from 0.1 nM to 10 µM.
-
Treat the cells with the varying concentrations of the PROTAC.[8] Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.[1]
2. Cell Lysis and Protein Extraction
-
After the treatment period, aspirate the cell culture medium and wash the cells twice with ice-cold PBS.[1]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a 6-well plate) to each well.[8][9]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge the lysate at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[1]
-
Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new pre-chilled tube.[1]
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples by diluting with lysis buffer to ensure equal loading in the subsequent steps.
4. Sample Preparation for SDS-PAGE
-
To the normalized protein lysates, add 4x Laemmli sample buffer to a final concentration of 1x.[8]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1][8]
-
Centrifuge the samples briefly before loading onto the gel.
5. SDS-PAGE and Protein Transfer
-
Load an equal amount of protein (typically 20-30 µg) from each sample into the wells of an SDS-PAGE gel.[8] Include a protein molecular weight marker in one lane.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8]
-
Confirm the transfer efficiency by staining the membrane with Ponceau S solution.
6. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8]
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[8] The optimal antibody dilution should be determined empirically.
-
Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[8]
-
Wash the membrane three times for 10 minutes each with TBST.[8]
-
Repeat the immunoblotting process for the loading control protein on the same membrane after stripping or on a separate gel.
7. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.[8]
-
Capture the chemiluminescent signal using an imaging system.[1] Ensure the signal is within the linear range of detection to allow for accurate quantification.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[8]
-
Normalize the intensity of the target protein band to the corresponding loading control band for each sample.[8]
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control using the following formula:
-
% Degradation = (1 - (Normalized POI intensity in treated sample / Normalized POI intensity in vehicle control)) * 100
-
Data Presentation
Summarize the quantitative data in a clear and structured table to facilitate comparison.
Table 1: Dose-Dependent Degradation of Target Protein by this compound PROTAC
| PROTAC Concentration (nM) | Normalized Target Protein Level (Arbitrary Units) | Standard Deviation | % Degradation |
| 0 (Vehicle) | 1.00 | ± 0.05 | 0 |
| 1 | 0.85 | ± 0.04 | 15 |
| 10 | 0.52 | ± 0.03 | 48 |
| 50 | 0.23 | ± 0.02 | 77 |
| 100 | 0.11 | ± 0.01 | 89 |
| 500 | 0.08 | ± 0.01 | 92 |
| 1000 | 0.07 | ± 0.01 | 93 |
Note: The data presented in this table is for illustrative purposes only.
From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.
Troubleshooting
-
No or Weak Signal: Check primary antibody dilution, ensure complete protein transfer, and verify the activity of the ECL substrate.[8]
-
High Background: Optimize blocking conditions (time and blocking agent), increase the number and duration of wash steps, and use an appropriate antibody concentration.
-
Multiple Bands: This could be due to non-specific antibody binding or protein isoforms. Optimize antibody concentration and blocking conditions.[8]
-
Uneven Loading: Ensure accurate protein quantification and careful loading of equal amounts of protein per lane. Always normalize to a loading control.[8]
By following this detailed protocol, researchers can effectively perform and analyze Western blot experiments to assess the degradation of a target protein induced by a this compound PROTAC, providing crucial data for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
Application Notes and Protocols for Targeted Protein Knockdown in Cancer Cell Lines Using Thalidomide-amido-PEG2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality in cancer research, offering the potential to eliminate disease-driving proteins rather than simply inhibiting their function. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. These molecules co-opt the cell's intrinsic ubiquitin-proteasome system to induce the degradation of specific target proteins.
This document provides detailed application notes and protocols for the use of Thalidomide-amido-PEG2-NH2 as a foundational component for the synthesis of PROTACs aimed at targeted protein knockdown in cancer cell lines. This compound serves as a versatile E3 ligase ligand-linker conjugate. The thalidomide (B1683933) moiety recruits the Cereblon (CRBN) E3 ubiquitin ligase, while the terminal amine group allows for straightforward conjugation to a ligand specific for the protein of interest. The polyethylene (B3416737) glycol (PEG) linker provides optimal spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
While specific quantitative data for a PROTAC synthesized directly with this compound is not extensively available in public literature, this guide will utilize data from well-characterized thalidomide-based PROTACs, such as ARV-825 and dBET1, which target the bromodomain and extraterminal domain (BET) protein BRD4. These examples will serve as a comprehensive framework for researchers developing novel PROTACs with similar scaffolds.
Data Presentation: Quantitative Analysis of Protein Degradation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables summarize the degradation profiles of representative thalidomide-based PROTACs targeting BRD4 in various cancer cell lines.
Table 1: Degradation Potency of ARV-825 (CRBN-based BRD4 Degrader)
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) |
| Jurkat | T-cell leukemia | < 1 | > 95 |
| 22RV1 | Prostate Cancer | 0.57 | > 99 |
| NAMALWA | Burkitt's Lymphoma | 1 | Not Reported |
| CA46 | Burkitt's Lymphoma | < 1 | Not Reported |
Table 2: Degradation Potency of dBET1 (CRBN-based BRD4 Degrader)
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) |
| MV4;11 | Acute Myeloid Leukemia | ~100 | > 90 |
| RS4;11 | Acute Lymphoblastic Leukemia | Not Reported | Not Reported |
| MOLM-13 | Acute Myeloid Leukemia | Not Reported | Not Reported |
Signaling Pathways
Targeted degradation of key cancer-driving proteins can profoundly impact downstream signaling pathways, leading to anti-proliferative and pro-apoptotic effects. Below are diagrams illustrating the signaling pathways affected by the degradation of BRD4 and BCR-ABL, two prominent cancer targets.
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
Caption: PROTAC-mediated degradation of BCR-ABL and its impact on downstream signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of their custom-synthesized PROTACs.
Experimental Workflow
Caption: General experimental workflow for evaluating a novel PROTAC.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50) of the PROTAC.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the PROTAC in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the PROTAC. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[1][2][3][4]
Quantitative Western Blot for Protein Knockdown
This protocol is used to quantify the levels of the target protein following PROTAC treatment to determine the DC50 and Dmax.[5][6]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
PROTAC stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Re-probe the membrane with the loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot a dose-response curve to determine the DC50 and Dmax values.[5][6]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This experiment is crucial to demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase (CRBN).[7]
Materials:
-
Cancer cell lines
-
PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-target protein)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Protocol:
-
Culture cells to 80-90% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the ternary complex.
-
Treat the cells with the PROTAC at an effective concentration or with a vehicle control for 4-6 hours.
-
Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-CRBN) overnight at 4°C.
-
Add fresh protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted samples by Western blotting, probing for the target protein and the immunoprecipitated E3 ligase (CRBN). An increased signal for the target protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.[7]
References
- 1. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Cellular Uptake and Permeability Assays of Thalidomide-Amido-PEG2-NH2 based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This ternary complex formation leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[2]
Thalidomide and its analogs are commonly used as E3 ligase ligands that recruit Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[3][4] Thalidomide-amido-PEG2-NH2 serves as a foundational building block for constructing CRBN-recruiting PROTACs.
A critical challenge in the development of effective PROTACs is their large molecular size and physicochemical properties, which often result in poor cellular permeability and limited oral bioavailability.[5][6] Therefore, accurate and robust assessment of cellular uptake and permeability is paramount for the successful design and optimization of PROTAC drug candidates.[7] This document provides detailed application notes and experimental protocols for key assays to evaluate the cellular uptake and permeability of this compound based PROTACs.
PROTAC Mechanism of Action: A Signaling Pathway
The mechanism of action for a thalidomide-based PROTAC involves a series of intracellular events, beginning with its entry into the cell and culminating in the degradation of the target protein.
Caption: PROTAC Mechanism of Action.
Key Cellular Uptake and Permeability Assays
The evaluation of a PROTAC's ability to cross the cell membrane and reach its intracellular target is a critical step in preclinical development. A combination of in vitro assays is often employed to build a comprehensive understanding of a compound's permeability profile.
Data Presentation: Summary of Quantitative Data
The following table provides an example of how to summarize and compare data from various permeability and cellular uptake assays for different PROTAC candidates.
| PROTAC Candidate | Assay Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Intracellular Concentration (nM) |
| PROTAC-1 | PAMPA | 1.8 | N/A | N/A |
| PROTAC-1 | Caco-2 (A to B) | 1.2 | 2.5 | N/A |
| PROTAC-1 | Caco-2 (B to A) | 3.0 | N/A | N/A |
| PROTAC-1 | LC-MS/MS Cellular Uptake | N/A | N/A | 250 |
| PROTAC-2 | PAMPA | 0.5 | N/A | N/A |
| PROTAC-2 | Caco-2 (A to B) | 0.3 | 4.8 | N/A |
| PROTAC-2 | Caco-2 (B to A) | 1.44 | N/A | N/A |
| PROTAC-2 | LC-MS/MS Cellular Uptake | N/A | N/A | 85 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that assesses the passive diffusion of a compound across an artificial lipid membrane, providing a preliminary screen for membrane permeability.[8][9]
Caption: PAMPA Experimental Workflow.
Protocol:
-
Prepare Donor Plate: Dissolve the this compound based PROTAC in a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired concentration. Add the PROTAC solution to the wells of a 96-well donor plate.
-
Coat Filter Plate: Prepare a solution of a lipid (e.g., 2% lecithin (B1663433) in dodecane). Apply a small volume of this lipid solution to the filter membrane of a 96-well filter plate (the acceptor plate).
-
Assemble Sandwich Plate: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich" where the PROTAC solution is in contact with the lipid-coated membrane.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Collection and Analysis: After incubation, separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium]))
Where:
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C_A] = Concentration in the acceptor well
-
[C_equilibrium] = (V_D * [C_D_initial]) / (V_D + V_A)
-
[C_D_initial] = Initial concentration in the donor well
-
Caco-2 Cell Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model that mimics the human intestinal epithelium to predict drug absorption.[9][10] It provides a more comprehensive assessment than PAMPA by accounting for passive diffusion, active transport, and efflux mechanisms.[7]
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Only use monolayers with TEER values within the acceptable range.
-
Permeability Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). b. Add the PROTAC solution to the apical (A) side (donor compartment) and fresh transport buffer to the basolateral (B) side (acceptor compartment). c. Incubate the plates at 37°C with gentle shaking. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.
-
Permeability Experiment (Basolateral to Apical - B to A): To assess active efflux, perform the experiment in the reverse direction by adding the PROTAC to the basolateral side and sampling from the apical side.
-
Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
The Papp value is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Cellular Uptake Assay using LC-MS/MS
This assay directly measures the intracellular concentration of the PROTAC, providing a quantitative measure of its ability to accumulate inside cells.[10]
Protocol:
-
Cell Seeding: Seed cells of interest (e.g., a cancer cell line expressing the target protein) in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with the this compound based PROTAC at various concentrations and for different time points.
-
Cell Lysis and Sample Preparation: a. After incubation, aspirate the medium and wash the cells with ice-cold PBS to remove any extracellular PROTAC. b. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer). c. Precipitate proteins from the cell lysate (e.g., with cold acetonitrile) to extract the PROTAC. d. Centrifuge the samples to pellet the precipitated protein and collect the supernatant containing the PROTAC.
-
LC-MS/MS Analysis: Quantify the amount of PROTAC in the supernatant using a validated LC-MS/MS method. A standard curve of the PROTAC in the same matrix should be prepared for accurate quantification.
-
Data Normalization: Normalize the intracellular PROTAC concentration to the total protein concentration in the cell lysate, determined by a protein assay (e.g., BCA assay).
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that can be adapted to assess the intracellular availability and target engagement of PROTACs.[11][12] By comparing the PROTAC's ability to displace a fluorescent tracer from the CRBN E3 ligase in intact versus permeabilized cells, an index of cellular availability can be determined.
Protocol:
-
Cell Line Preparation: Use a cell line that has been engineered to express a NanoLuc® luciferase-CRBN fusion protein.
-
Assay Setup (Intact Cells): a. Seed the engineered cells in a white, 96-well plate. b. Add the NanoBRET™ tracer specific for CRBN and the this compound based PROTAC at various concentrations. c. Incubate the plate according to the manufacturer's instructions.
-
Assay Setup (Permeabilized Cells): a. In a parallel set of wells, permeabilize the cells using a mild detergent (e.g., digitonin) before adding the tracer and PROTAC. This allows for the determination of target engagement without the barrier of the cell membrane.
-
Signal Detection: Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer.
-
Data Analysis: a. Calculate the IC50 values for PROTAC displacement of the tracer in both intact and permeabilized cells. b. The ratio of the IC50 values (IC50 intact / IC50 permeabilized) provides a quantitative measure of the PROTAC's cellular permeability and availability at the target. A ratio closer to 1 indicates good cell permeability.
Conclusion
The successful development of this compound based PROTACs hinges on a thorough understanding of their cellular uptake and permeability characteristics. The assays and protocols outlined in this document provide a comprehensive framework for researchers to evaluate these critical parameters. A multi-assay approach, combining cell-free methods like PAMPA for initial screening with cell-based assays such as Caco-2 and direct cellular uptake measurements, will yield a robust dataset to guide the optimization of PROTAC candidates with improved drug-like properties. Furthermore, advanced techniques like the NanoBRET™ assay offer valuable insights into target engagement within the complex cellular environment. By systematically applying these methodologies, researchers can accelerate the discovery and development of novel and effective PROTAC-based therapeutics.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Permeability Assay - Profacgen [profacgen.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inefficient Protein Degradation with Thalidomide-amido-PEG2-NH2 PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-amido-PEG2-NH2 PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, ensuring you can effectively troubleshoot and optimize your protein degradation studies.
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC is not inducing degradation of my target protein. What are the first things I should check?
A1: When a PROTAC fails to induce degradation, the problem typically falls into one of three categories: issues with the PROTAC molecule itself, problems within the biological system, or inefficient ternary complex formation.[1]
Here are the initial troubleshooting steps:
-
Confirm PROTAC Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC. Degradation during storage or in the experimental medium can compromise its activity.[1]
-
Verify E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide-based PROTACs. Low CRBN expression is a common reason for failure.[1]
-
Assess Target Protein Expression: Ensure your target protein is expressed in the chosen cell line at a detectable level.
-
Check for the "Hook Effect": Excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the essential ternary complex (Target-PROTAC-CRBN), which inhibits degradation. It is crucial to test a broad concentration range (e.g., 1 nM to 10 µM) to identify the optimal degradation window.[1][2]
Q2: I observe a bell-shaped dose-response curve where degradation decreases at higher PROTAC concentrations. What is happening and how can I fix it?
A2: This phenomenon is known as the "hook effect" and is a common observation with PROTACs.[2][3] It arises from the formation of unproductive binary complexes at high PROTAC concentrations, which prevents the formation of the productive ternary complex necessary for ubiquitination and degradation.[3]
Troubleshooting the Hook Effect:
-
Optimize PROTAC Concentration: Perform a detailed dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration that yields maximum degradation (Dmax).[4]
-
Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration to understand the degradation kinetics.[2]
-
Assess Ternary Complex Formation: Utilize biophysical assays like AlphaLISA, FRET, or SPR to directly measure ternary complex formation at various PROTAC concentrations. This can help pinpoint the concentration range where the productive ternary complex is most abundant.[2][5]
Q3: My PROTAC shows good in vitro binding to the target protein and CRBN, but poor degradation activity in cells. What could be the issue?
A3: A disconnect between biochemical potency and cellular activity often points to issues with cell permeability.[6] PROTACs are often large molecules with physicochemical properties that can hinder their ability to cross the cell membrane and reach their intracellular targets.[6][7]
Troubleshooting Cell Permeability:
-
Assess Permeability Experimentally: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to measure the permeability of your PROTAC.[3][8]
-
Structural Modifications: Consider linker modification. Replacing flexible PEG linkers with more rigid alkyl chains or altering the linker length can sometimes improve permeability.[6][9]
-
Use of Prodrugs: In some cases, a prodrug strategy can be employed to mask polar groups and enhance cell entry.[7]
Q4: How can I confirm that my PROTAC is mediating degradation through the ubiquitin-proteasome system?
A4: To confirm the mechanism of action, you can perform a proteasome inhibition assay. Pre-treating your cells with a proteasome inhibitor, such as MG132, before adding your PROTAC should rescue the degradation of the target protein.[4] If the protein levels are restored in the presence of the proteasome inhibitor, it confirms that the degradation is dependent on the proteasome.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing PROTAC experiments.
Table 1: Recommended Concentration Ranges for Troubleshooting
| Parameter | Recommended Concentration Range | Rationale |
| Initial Dose-Response | 1 nM - 10 µM | To identify the optimal degradation concentration and detect a potential "hook effect".[1][3] |
| Proteasome Inhibitor (MG132) | 10 µM | To confirm proteasome-dependent degradation.[4] |
| Vehicle Control (DMSO) | <0.1% | To minimize solvent effects on cellular health and protein expression.[10] |
Table 2: Example Impact of Linker Length on PROTAC Efficacy
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | 12 | >1000 | <20 | [11] |
| ERα | 16 | 10 | >90 | [11] |
| ERα | 20 | 500 | ~40 | [11] |
| p38α | 13 | 250 | ~60 | [11] |
| p38α | 15-17 | 50 | >80 | [11] |
| p38α | 21 | >1000 | <30 | [11] |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. The optimal linker length is target-dependent and requires empirical determination.[11]
Experimental Protocols
1. Western Blot Analysis for PROTAC-Induced Degradation
This protocol is used to quantify the levels of the target protein following PROTAC treatment.[10]
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.[10]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[12]
-
Incubate with a primary antibody against the target protein overnight at 4°C.[12] Also probe for a loading control (e.g., GAPDH, β-actin).[4]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[10]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[10]
-
2. In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the target protein in a cell-free system.[13]
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components: E1 activating enzyme, E2 conjugating enzyme, purified CRBN E3 ligase complex, the purified target protein, ATP, and ubiquitin.[13]
-
Add the this compound PROTAC at various concentrations. Include a no-PROTAC control.
-
-
Incubation and Analysis:
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western Blot, probing with an antibody against the target protein.
-
-
Interpreting Results:
-
A ladder of higher molecular weight bands above the unmodified target protein indicates successful polyubiquitination.[13]
-
3. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to detect the formation of the Target-PROTAC-CRBN ternary complex in cells.[1]
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at the optimal concentration and a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the target protein, coupled to magnetic or agarose (B213101) beads.
-
Wash the beads to remove non-specific binders.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western Blot, probing for CRBN and the target protein (as a positive control). A band for CRBN in the target protein pulldown lane indicates ternary complex formation.[1]
-
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: A step-by-step workflow for troubleshooting PROTAC inefficiency.
Caption: The mechanism underlying the PROTAC hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of PROTACs Synthesized with Thalidomide-amido-PEG2-NH2
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Proteolysis Targeting Chimeras (PROTACs) synthesized using Thalidomide-amido-PEG2-NH2 as a building block.
Frequently Asked Questions (FAQs)
Q1: Why do my PROTACs synthesized with this compound exhibit poor solubility?
A1: PROTACs synthesized with this compound often exhibit poor aqueous solubility due to a combination of factors inherent to their structure. These molecules are typically large, with high molecular weights (often exceeding 700 Da), and possess significant lipophilicity.[1][2] This places them in the "beyond the Rule of Five" (bRo5) chemical space, which is commonly associated with low solubility and poor oral bioavailability.[2] The complex structure, consisting of a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase, a linker, and a ligand for the target protein, often results in a large, hydrophobic surface area that contributes to low aqueous solubility.[2][3] Even with the inclusion of a hydrophilic PEG2 linker, the overall lipophilicity of the target-binding ligand and the thalidomide (B1683933) moiety can dominate, leading to poor solubility.
Q2: What are the experimental consequences of poor PROTAC solubility?
A2: Poor solubility can significantly impact the reliability and interpretation of your experimental results.[2] Common issues include:
-
Precipitation in Assays: The PROTAC may precipitate out of solution in aqueous buffers used for in vitro assays or in cell culture media.[2] This leads to an underestimation of its potency (e.g., DC50, IC50) as the actual concentration in solution is lower than intended.[4]
-
Irreproducible Data: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility in your results.[2]
-
Inaccurate Pharmacokinetic Profiles: In in vivo studies, poor solubility can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations.[5]
-
Assay Interference: Precipitated compound can interfere with assay readouts, for example, by causing light scattering in absorbance or fluorescence-based assays.[4]
Q3: What are the primary strategies to improve the solubility of my thalidomide-based PROTAC?
A3: There are two main approaches to enhance the solubility of your PROTAC:
-
Chemical Modification: This involves altering the molecular structure of the PROTAC itself, primarily by modifying the linker or the ligands.[3] Strategies include incorporating more polar or ionizable functional groups.[2]
-
Formulation Strategies: This approach focuses on the delivery of the existing PROTAC molecule by using enabling technologies to improve its dissolution and solubility in aqueous media.[6] This includes the use of co-solvents, amorphous solid dispersions (ASDs), lipid-based formulations, and cyclodextrins.[3][6]
Troubleshooting Guide: Addressing Poor Solubility in Experiments
This guide provides a step-by-step approach to troubleshoot and resolve common solubility issues encountered during your experiments.
Problem: My PROTAC precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for an in vitro assay.
-
Possible Cause: The concentration of your PROTAC in the final aqueous solution exceeds its thermodynamic solubility limit. The small percentage of DMSO from the stock solution is insufficient to keep the compound dissolved.[3]
-
Solutions:
-
Determine the Kinetic Solubility: First, perform a kinetic solubility assay to determine the solubility limit of your PROTAC in your specific assay buffer.[3][4]
-
Adjust Assay Concentration: If feasible, lower the final concentration of your PROTAC in the assay to be below its measured kinetic solubility limit.[3]
-
Optimize Co-solvent Concentration: If a higher concentration is necessary, you can increase the percentage of a miscible organic co-solvent in your final assay buffer.[6] However, it is crucial to first determine the maximum concentration of the co-solvent that is tolerated by your cells or assay components without causing toxicity or interference.[6]
-
Utilize Surfactants: Adding a low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) to the buffer can aid in micellar solubilization of the PROTAC.[3]
-
Problem: I am observing inconsistent results in my cell-based degradation assays.
-
Possible Cause: Inconsistent solubility and precipitation of your PROTAC in the cell culture medium are likely culprits.
-
Solutions:
-
Visual Inspection: Before adding your PROTAC to the cells, visually inspect the diluted solution for any signs of precipitation.[4]
-
Pre-solubilization: Prepare your working dilutions in a small volume of a suitable co-solvent before further dilution in the cell culture medium. Add the PROTAC stock solution to the medium slowly while vortexing to avoid localized high concentrations that can trigger precipitation.[6]
-
Consider Serum Effects: If your cell culture medium contains fetal bovine serum (FBS), be aware that PROTACs can sometimes bind to serum proteins, which can affect their free concentration and solubility. You may need to test different serum concentrations if your results are inconsistent.[1]
-
Strategies for Solubility Enhancement: Data and Protocols
Chemical Modification Strategies
Incorporating polar functional groups or ionizable groups into the linker or ligands can significantly improve the aqueous solubility of a PROTAC.
| Strategy | Modification Example | Expected Outcome |
| Incorporate Ionizable Groups | Replace a linear alkyl linker with a piperazine (B1678402) or piperidine-containing linker.[2] | Introduces a basic nitrogen that can be protonated at physiological pH, increasing polarity and aqueous solubility. |
| Increase Polarity | Introduce fluorine atoms into the linker or ligands.[7] | Can modulate lipophilicity and improve solubility.[7] |
| Optimize Linker Composition | Replace a hydrophobic alkyl linker with a more hydrophilic PEG-based linker. | Increases the overall hydrophilicity of the PROTAC molecule. |
| Introduce Intramolecular Hydrogen Bonds | Design the PROTAC to form a more compact, "ball-like" structure. | Reduces the exposed polar surface area, which can improve cell permeability.[2] |
Formulation Strategies
For a synthesized PROTAC with persistent solubility issues, various formulation strategies can be employed to enhance its delivery.
ASDs involve dispersing the PROTAC in an amorphous state within a polymer matrix, which prevents crystallization and enhances dissolution.[3][8]
| PROTAC | Polymer | Drug Loading | Solubility/Dissolution Enhancement | Reference |
| ARCC-4 | HPMCAS, Eudragit L 100-55 | 10% and 20% | Pronounced supersaturation without precipitation.[3][8] | [3][8] |
| AZ1 (CRBN PROTAC) | HPMCAS | Up to 20% w/w | Up to 2-fold increase in drug supersaturation.[3] | [3] |
| Thalidomide | Self-emulsifying carriers (e.g., Gelucire® 44/14, Kolliphor® TPGS) | N/A | Up to 2-3x the equilibrium solubility.[9] | [9] |
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.[10][11]
| Drug | Cyclodextrin (B1172386) | Solubility Enhancement | Reference |
| Thalidomide | Hydroxypropyl-beta-cyclodextrin | Increased from 50 µg/mL to 1.7 mg/mL.[3][10] | [3][10] |
| PROTAC (LC001) | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | ~430-fold increase in a 100 mmol/L cyclodextrin solution.[12] | [12] |
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubility and oral absorption of lipophilic drugs.[13][14] These formulations typically consist of oils, surfactants, and co-solvents that form a microemulsion or nanoemulsion upon gentle agitation in an aqueous medium.[13]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol provides a high-throughput method to assess the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC of interest
-
Anhydrous DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well plates (one for DMSO dilutions, one for the assay)
-
Nephelometer or plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.[2]
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to create a range of concentrations.[2]
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the aqueous assay buffer (e.g., 198 µL). The final DMSO concentration should be kept constant and low (e.g., 1%).[2][3]
-
Incubation: Shake the assay plate for 1-2 hours at room temperature to allow for equilibration.[2]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or by measuring the absorbance at a high wavelength (e.g., 620 nm) on a plate reader.[3]
-
Data Analysis: The kinetic solubility limit is the concentration at which a significant increase in turbidity is observed compared to the buffer-only control.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a common lab-scale method for preparing an ASD.
Materials:
-
PROTAC of interest
-
Suitable polymer (e.g., HPMCAS, PVP)
-
Volatile organic solvent (e.g., methanol, acetone) that dissolves both the PROTAC and the polymer
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Select Polymer: Choose a suitable polymer based on screening experiments or literature precedents for similar compounds.[3]
-
Dissolve Components: Weigh the PROTAC and the polymer to achieve the desired drug loading (e.g., 10% or 20% w/w). Dissolve both components completely in a minimal amount of the volatile organic solvent in a round-bottom flask.[3]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will form a thin film of the PROTAC-polymer mixture on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Characterization: Scrape the solid dispersion from the flask. It is recommended to characterize the ASD using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the PROTAC within the polymer matrix.
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Troubleshooting workflow for PROTAC solubility issues.
Caption: Overview of solubility enhancement strategies for PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. benchchem.com [benchchem.com]
- 7. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid dispersions enhance solubility, dissolution, and permeability of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular encapsulation of thalidomide with sulfobutyl ether-7 beta-cyclodextrin for immediate release property: enhanced in vivo antitumor and antiangiogenesis efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug | MDPI [mdpi.com]
- 13. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Navigating the "Hook Effect" in Thalidomide-amido-PEG2-NH2 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect" observed in dose-response curves of Thalidomide-amido-PEG2-NH2 PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes the paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC, resulting in a characteristic bell-shaped or U-shaped dose-response curve.[1][2] Instead of observing a plateau of maximum degradation at high doses, the efficacy diminishes. This phenomenon occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase (in this case, Cereblon or CRBN), rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for ubiquitination and subsequent degradation.[1][2][3]
Q2: Why is it critical to recognize and address the hook effect?
A2: Failing to account for the hook effect can lead to significant misinterpretation of experimental data. A potent PROTAC might be incorrectly classified as inactive or weak if it is tested at concentrations that are too high, falling on the downward slope of the bell-shaped curve.[1][2] This can result in the inaccurate determination of key efficacy parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are essential for structure-activity relationship (SAR) studies and candidate selection.[1][3]
Q3: What factors influence the magnitude of the hook effect for this compound PROTACs?
A3: Several factors can influence the severity of the hook effect, including:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the CRBN E3 ligase play a crucial role.[4]
-
Linker Composition and Length: The PEG2 linker in this compound PROTACs is critical for the stability and geometry of the ternary complex.[1][3]
-
Cellular Concentrations: The intracellular concentrations of the target protein and CRBN can impact the equilibrium between binary and ternary complexes.[3]
-
Cooperativity: Positive cooperativity, where the formation of the ternary complex is favored over the binary complexes, can help mitigate the hook effect.[1]
Troubleshooting Guide
Issue 1: I am observing a bell-shaped dose-response curve in my degradation assay.
This is a classic indication of the hook effect.[2][5]
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to fully characterize the bell shape. It is recommended to use a broad range of concentrations with at least 8-10 points and half-log dilutions to accurately identify the optimal concentration for maximal degradation.[1][2]
-
Perform a Time-Course Experiment: Analyze protein degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This will provide insights into the kinetics of degradation.[1][4]
-
Assess Ternary Complex Formation: Employ biophysical assays such as AlphaLISA, FRET, or Surface Plasmon Resonance (SPR) to directly measure the formation of the ternary complex across a range of PROTAC concentrations. A decrease in the ternary complex signal at high concentrations will confirm the hook effect.[1][3]
Issue 2: My this compound PROTAC shows weak or no degradation at concentrations where I expect it to be active.
This could be due to testing at a concentration that falls within the hook effect region, or other experimental factors.[1][2]
Troubleshooting Steps:
-
Test a Wider Concentration Range: It is possible that the tested concentrations were either too high (in the hook effect region) or too low to induce degradation. Test a very broad range of concentrations (e.g., from picomolar to high micromolar).[2][3]
-
Verify Target Engagement and E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of both the target protein and CRBN, the E3 ligase recruited by the thalidomide (B1683933) moiety.[2]
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations, masking its true degradation potential.[1] Consider performing permeability assays if degradation is consistently low.
-
Check Compound Integrity: Ensure that the PROTAC is properly stored and has not degraded. Prepare fresh stock solutions for your experiments.[5]
Issue 3: How can I mitigate the hook effect in my experiments?
Mitigation Strategies:
-
Optimize PROTAC Concentration: Once the optimal concentration for maximum degradation (Dmax) is identified from a detailed dose-response curve, use concentrations at or below this level for subsequent experiments.[2][3]
-
Rational PROTAC Design:
-
Enhance Cooperativity: The design of the linker can be modified to promote favorable protein-protein interactions between the target and CRBN, stabilizing the ternary complex.[1]
-
Optimize the Linker: Systematically varying the length and composition of the PEG linker can help identify a PROTAC with a reduced hook effect.[1]
-
-
Consider Advanced PROTAC Designs: In some cases, trivalent PROTACs have been shown to enhance protein degradation, although this is not a universal solution and is influenced by other factors.[1][6]
Data Presentation
Table 1: Dose-Response Data for a Hypothetical this compound PROTAC (PROTAC-X) Exhibiting a Hook Effect
| PROTAC-X Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 88 (Dmax) |
| 100 | 65 |
| 1000 | 30 |
| 10000 | 15 |
Table 2: Comparison of Key Parameters for PROTACs With and Without a Pronounced Hook Effect
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-X | 4 | 88 | Pronounced hook effect observed above 10 nM |
| PROTAC-Y | 12 | 92 | Minimal hook effect up to 10,000 nM |
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the general steps for assessing target protein degradation via Western blotting.[5]
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify a potential hook effect.
-
Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[5]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized target protein levels against the log of the PROTAC concentration to generate the dose-response curve.[5]
-
Protocol 2: AlphaLISA for Ternary Complex Formation
This protocol provides a general framework for assessing the formation of the Target Protein-PROTAC-CRBN ternary complex.[1]
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound PROTAC in assay buffer.
-
Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged CRBN-DDB1 complex (e.g., GST-tagged) in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the tagged target protein, the tagged CRBN-DDB1 complex, and the PROTAC dilutions.
-
Include controls with no PROTAC and no proteins.
-
Incubate the plate to allow for ternary complex formation.
-
-
Bead Addition:
-
Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST) to the wells.
-
Incubate the plate in the dark to allow for bead-protein binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to visualize the concentration-dependence of ternary complex formation.
-
Visualizations
References
Common challenges in the synthesis and purification of Thalidomide-amido-PEG2-NH2 conjugates.
Welcome to the technical support center for the synthesis and purification of Thalidomide-amido-PEG2-NH2 conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common synthetic approach involves a multi-step process that can be broadly categorized into three stages:
-
Preparation of a functionalized Thalidomide (B1683933) derivative: This typically involves creating a derivative of Thalidomide with a reactive handle, such as an amino group, to allow for linker attachment. 4-aminothalidomide is a common precursor.
-
Synthesis of a protected PEG linker: A di-functionalized PEG2 linker is prepared, often with a carboxylic acid on one end and a Boc-protected amine on the other (e.g., Boc-NH-PEG2-COOH).
-
Coupling and deprotection: The functionalized Thalidomide is coupled to the protected PEG linker via an amide bond formation. The final step involves the removal of the Boc protecting group to yield the desired this compound conjugate.
Q2: What are the critical parameters to control during the amide coupling reaction?
The success of the amide coupling step is crucial for the overall yield and purity of the final product. Key parameters to control include:
-
Coupling Reagents: The choice of coupling reagent and additives is critical. Common combinations include HATU/DIPEA or EDC/HOBt. The amount of coupling reagent can significantly impact the reaction outcome.
-
Solvent: Anhydrous polar aprotic solvents like DMF or DCM are typically used. The solubility of all reactants in the chosen solvent is important for reaction efficiency.
-
Temperature: Most amide coupling reactions are performed at room temperature, although gentle heating may sometimes be required.
-
Reaction Time: The reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time and avoid the formation of side products.
Q3: My final product has low purity after purification. What are the potential sources of impurities?
Impurities can arise from various stages of the synthesis and purification process. Common sources include:
-
Incomplete reactions: Unreacted starting materials (4-aminothalidomide or the PEG linker) can be carried through the purification process.
-
Side reactions: Side products from the amide coupling step, such as the formation of N-acylurea byproducts when using carbodiimide (B86325) reagents, are a common issue.
-
Protecting group remnants: Incomplete removal of the Boc protecting group will result in the Boc-protected final product as an impurity.
-
Degradation: The phthalimide (B116566) ring of Thalidomide can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opened impurities.
Q4: I am observing a "hook effect" in my downstream PROTAC experiments using the synthesized conjugate. What could be the cause?
The "hook effect" is a phenomenon in PROTAC-mediated protein degradation where the degradation efficiency decreases at high PROTAC concentrations. This is often due to the formation of binary complexes (Target-PROTAC or E3 Ligase-PROTAC) that are unproductive for ternary complex formation, which is necessary for degradation. To troubleshoot this, it is recommended to perform a wide dose-response experiment to identify the optimal concentration range for your PROTAC.
Troubleshooting Guides
Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the coupled product | Incomplete reaction. | - Optimize coupling reagent and base stoichiometry.- Ensure anhydrous reaction conditions.- Increase reaction time and monitor by TLC/LC-MS. |
| Poor solubility of reactants. | - Test different anhydrous polar aprotic solvents (e.g., DMF, DMSO, NMP).- Gentle heating may improve solubility, but monitor for degradation. | |
| Degradation of starting materials or product. | - Avoid harsh acidic or basic conditions.- Use milder coupling reagents. | |
| Multiple spots on TLC after coupling reaction | Formation of side products. | - Optimize the amount of coupling reagent; excess can lead to side reactions.- Add HOBt or Oxyma to carbodiimide-mediated couplings to suppress side reactions. |
| Presence of unreacted starting materials. | - Drive the reaction to completion by adding a slight excess of one reactant (if the other is more easily removed during purification). | |
| Incomplete Boc deprotection | Insufficient acid concentration or reaction time. | - Increase the concentration of TFA (e.g., from 20% to 50% in DCM).- Extend the reaction time and monitor by LC-MS. |
| Scavenger interference. | - Ensure appropriate scavengers (e.g., triethylsilane) are used if carbocations can form, but be aware they can sometimes interfere. |
Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in separating the product from starting materials by column chromatography | Similar polarities of the compounds. | - Optimize the solvent system for flash chromatography. A gradient elution is often necessary.- Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). |
| PEG linker causing streaking on the column. | - Use a mobile phase containing a small amount of a polar solvent like methanol (B129727) or a mixture of ethanol/isopropanol in chloroform (B151607) to improve peak shape. | |
| Low recovery from preparative HPLC | Poor solubility of the product in the mobile phase. | - Adjust the mobile phase composition. Adding a small amount of an organic modifier or acid (e.g., formic acid or TFA) can improve solubility. |
| Adsorption of the product to the column. | - Use a column with a different stationary phase chemistry.- Passivate the HPLC system before injection. | |
| Product appears pure by HPLC but NMR shows impurities | Co-elution of impurities with the product peak. | - Optimize the HPLC gradient to achieve better separation.- Use a different detection wavelength if the impurity has a different UV absorbance profile. |
| Presence of residual solvents. | - Dry the final product under high vacuum for an extended period. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative example and may require optimization.
Step 1: Synthesis of 4-amino-N-(2,6-dioxopiperidin-3-yl)phthalimide (4-aminothalidomide)
A detailed, optimized procedure for the synthesis of 4-aminothalidomide can be found in the literature. A common approach involves the nitration of phthalic anhydride, followed by reaction with 3-aminoglutarimide and subsequent reduction of the nitro group.
Step 2: Amide Coupling of 4-aminothalidomide with Boc-NH-PEG2-COOH
-
Dissolve Boc-NH-PEG2-COOH (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add 4-aminothalidomide (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (B109758) to obtain Boc-protected this compound.
Step 3: Boc Deprotection
-
Dissolve the Boc-protected conjugate in a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM or methanol several times to remove residual TFA.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final this compound as a TFA salt.
Purification and Characterization Data
| Technique | Parameters | Expected Results |
| Flash Chromatography (for Boc-protected intermediate) | Stationary Phase: Silica gelMobile Phase: Gradient of 0-10% Methanol in Dichloromethane | Separation of the product from unreacted starting materials and coupling byproducts. |
| Preparative RP-HPLC (for final product) | Column: C18Mobile Phase: Gradient of Acetonitrile in Water with 0.1% TFA | A single major peak corresponding to the purified product. |
| LC-MS | Ionization Mode: ESI+ | Detection of the [M+H]+ ion for the product at each stage to monitor reaction progress and confirm identity. |
| ¹H NMR | Solvent: DMSO-d6 | Characteristic peaks for the thalidomide moiety, the PEG linker, and the terminal amine. |
| High-Resolution Mass Spectrometry (HRMS) | Ionization Mode: ESI+ | Accurate mass measurement to confirm the elemental composition of the final product. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis and purification.
Caption: PROTAC-induced protein degradation via Cereblon.
Refining cellular assay conditions for consistent Thalidomide-amido-PEG2-NH2 PROTAC activity.
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for utilizing Thalidomide-amido-PEG2-NH2 as a Cereblon (CRBN) E3 ligase ligand for the development of Proteolysis Targeting Chimeras (PROTACs). It includes frequently asked questions, troubleshooting advice for common experimental issues, detailed protocols, and visual diagrams to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC using a Thalidomide-based ligand?
A: A Thalidomide-based PROTAC is a heterobifunctional molecule with three key components: a ligand that binds the target Protein of Interest (POI), a linker (like PEG2), and a Thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[][2] By binding to both the POI and CRBN simultaneously, the PROTAC forms a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for degradation by the 26S proteasome.[3][4] The PROTAC molecule then acts catalytically, being released to induce the degradation of multiple POI molecules.[5]
Q2: What is the function of the "amido-PEG2-NH2" portion of the molecule?
A: This component is the linker and conjugation point. The PEG2 (polyethylene glycol) portion provides a flexible spacer of a specific length to connect the Thalidomide moiety to a ligand for your target protein. The terminal primary amine (-NH2) group serves as a reactive handle for chemical conjugation to your target protein's ligand, allowing for the final assembly of the complete PROTAC molecule.
Q3: Which E3 ligase does this PROTAC ligand recruit?
A: Thalidomide and its derivatives, such as the one in this molecule, are well-established ligands for Cereblon (CRBN).[6][7] CRBN acts as the substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex.[][7]
Q4: What are the critical controls to include in my cellular degradation experiments?
A: To ensure your results are valid and specific, several controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the PROTAC's solvent (e.g., 0.1% DMSO) to control for solvent effects.[8]
-
E3 Ligase Ligand Only: Use this compound without a target binder to show that degradation is not caused by CRBN modulation alone.[8]
-
Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor (e.g., MG132) should prevent the degradation of your target protein, confirming the involvement of the ubiquitin-proteasome system.[8]
-
Neddylation Inhibitor: Pre-treatment with a neddylation inhibitor (e.g., MLN4924) can confirm the role of Cullin-RING E3 ligases like CRL4-CRBN.[8]
Q5: What is the "hook effect" and how do I manage it?
A: The hook effect is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[9][10] This occurs because the excess PROTAC molecules form non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN).[9] To manage this, it is crucial to perform a dose-response experiment across a wide, logarithmic range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration window that maximizes degradation before the effect diminishes.[8][10]
Visualizing the PROTAC Mechanism and Workflow
To clarify the underlying processes, the following diagrams illustrate the PROTAC mechanism of action, a standard experimental workflow, and a troubleshooting decision tree.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for assessing PROTAC activity.
Troubleshooting Guide
This section addresses common issues encountered during cellular assays.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Target Degradation | 1. Suboptimal PROTAC Concentration: You may be in the "hook effect" region or at a concentration that is too low.[8] | Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the DC50 and Dmax.[10] |
| 2. Inappropriate Treatment Time: The kinetics of degradation may be faster or slower than your chosen time point. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to find the optimal incubation period.[8] | |
| 3. Low CRBN Expression: The cell line may not express sufficient levels of the CRBN E3 ligase.[8] | Verify CRBN expression levels in your cell line via Western Blot or qPCR. Choose a cell line with known high CRBN expression if necessary. | |
| 4. Poor Cell Permeability: The PROTAC molecule may not be efficiently entering the cells.[9] | Consider permeability assays (e.g., Caco-2) or use cellular target engagement assays (e.g., NanoBRET) to confirm intracellular activity.[11] | |
| High Replicate Variability | 1. Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable results. | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension between pipetting steps.[9] |
| 2. Edge Effects: Wells on the outer edges of a plate are prone to evaporation, affecting cell growth and compound concentration. | Avoid using the outer wells of 96-well plates for data collection; fill them with sterile PBS or media instead. | |
| 3. Compound Precipitation: PROTACs can have solubility issues at higher concentrations.[9] | Visually inspect wells for precipitate after compound addition. If solubility is an issue, prepare fresh dilutions or test alternative solvents. | |
| Degradation Observed, but No Change in Cell Viability | 1. Kinetic Disconnect: There may be a time lag between target degradation and the resulting cellular phenotype (e.g., apoptosis).[9] | Extend the incubation time for viability assays (e.g., 48-72 hours) after confirming the optimal time for degradation. |
| 2. Target Not Essential for Viability: The target protein may not be critical for cell survival in the specific cell line or context being tested. | Use a positive control (e.g., a known inhibitor or a different PROTAC) to confirm the assay system is working. Validate target dependency using genetic methods like siRNA or CRISPR. | |
| 3. Off-Target Effects: The PROTAC may have off-target activities that confound the viability results. | Perform proteomic analysis to identify off-target degradation. Use a non-degrading epimer or control compound to distinguish between degradation-dependent and independent effects.[9] |
digraph "Troubleshooting Decision Tree" { graph [splines=ortho, nodesep=0.4, label="Troubleshooting: No Target Degradation", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124", bgcolor="#F1F3F4", size="10,5!", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Start [label="Start: No Target Degradation Observed", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Q_Controls [label="Are controls working?\n(Proteasome inhibitor rescues degradation?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A_Controls_No [label="Fix Assay:\nCheck proteasome activity, antibody specificity", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Q_Conc [label="Have you run a full dose-response?\n(0.1 nM - 10 µM)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A_Conc_No [label="Action: Perform wide dose-response\n to find DC50 and check for hook effect", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Q_Time [label="Have you run a time-course?\n(2h - 48h)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A_Time_No [label="Action: Perform time-course experiment\n to find optimal degradation time", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Q_CRBN [label="Is CRBN expressed in the cell line?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A_CRBN_No [label="Action: Verify CRBN expression (WB/qPCR).\nSwitch to a high-expressing cell line.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Q_Permeability [label="Is the PROTAC cell permeable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A_Permeability_No [label="Action: Conduct permeability assays.\nConsider linker modification.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
End [label="Consult Further:\nConsider ternary complex formation assays (Co-IP)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Q_Controls; Q_Controls -> A_Controls_No [label="No"]; Q_Controls -> Q_Conc [label="Yes"]; Q_Conc -> A_Conc_No [label="No"]; Q_Conc -> Q_Time [label="Yes"]; Q_Time -> A_Time_No [label="No"]; Q_Time -> Q_CRBN [label="Yes"]; Q_CRBN -> A_CRBN_No [label="No/Unknown"]; Q_CRBN -> Q_Permeability [label="Yes"]; Q_Permeability -> A_Permeability_No [label="No/Unknown"]; Q_Permeability -> End [label="Yes"]; }
Caption: A logical guide for troubleshooting lack of degradation.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is the standard method for quantifying changes in target protein levels following PROTAC treatment.[3]
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest and allow them to adhere overnight.[8]
-
PROTAC Treatment: The next day, aspirate the medium and replace it with fresh medium containing serial dilutions of the PROTAC (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).[8]
-
Incubation: Incubate the cells for the desired time period (e.g., 18-24 hours) at 37°C.[8]
-
Cell Lysis: Aspirate the media and wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[2]
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.[2] Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA protein assay.[3]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.[3]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin).[10]
-
Wash the membrane three times with TBST for 5-10 minutes each.[3]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection and Analysis: Wash the membrane three times with TBST. Visualize bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software, normalizing the target protein signal to the loading control.[3] Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.[12]
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures cell viability as an indicator of the functional consequence of target protein degradation.[13]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background measurement. Incubate overnight.[13]
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[13]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Analysis: Subtract the average background luminescence from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control and plot the results to determine the IC50 value.[13]
Protocol 3: Target Protein Ubiquitination Assay (via Immunoprecipitation)
This assay directly confirms that the target protein is being ubiquitinated in a PROTAC-dependent manner.[4][14]
-
Cell Treatment: Seed cells in 10 cm dishes. Treat cells with the PROTAC at an effective concentration (e.g., 3-5x DC50) for a shorter time period (e.g., 2-6 hours). Importantly, include a control pre-treated with a proteasome inhibitor (e.g., 10 µM MG132 for 2-4 hours) to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells in a denaturing buffer (e.g., RIPA buffer containing 1% SDS) to disrupt non-covalent protein interactions. Boil and sonicate the lysate to ensure complete denaturation.
-
Immunoprecipitation (IP):
-
Dilute the lysate 10-fold with a non-denaturing buffer (e.g., RIPA without SDS) containing protease inhibitors.
-
Add a primary antibody against your target protein and incubate overnight at 4°C with rotation.
-
Add Protein A/G agarose (B213101) beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the protein from the beads by boiling in 2x Laemmli sample buffer.
-
Run the eluate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Detection:
-
Probe the Western blot with a primary antibody against Ubiquitin. A successful result will show a high-molecular-weight smear or a ladder of bands in the PROTAC-treated lanes (especially with MG132 pre-treatment), indicating polyubiquitination.[4]
-
You can also probe a separate blot with the target protein antibody to confirm successful immunoprecipitation.
-
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cellgs.com [cellgs.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
Investigating the stability of Thalidomide-amido-PEG2-NH2 and its PROTACs in biological media.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Thalidomide-amido-PEG2-NH2 and its derived Proteolysis Targeting Chimeras (PROTACs) in biological media.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and its PROTACs in biological media?
The primary stability concerns for thalidomide-based molecules, including PROTACs, in biological media are chemical and metabolic instability. Thalidomide (B1683933) and its derivatives are susceptible to hydrolysis, particularly at the glutarimide (B196013) ring, under physiological conditions. Additionally, PROTACs, being larger molecules, can be subject to enzymatic degradation by proteases and other enzymes present in plasma, liver microsomes, and hepatocytes. The PEG linker can also be a site of metabolic activity.
Q2: How does the stability of the this compound component affect the overall performance of a PROTAC?
The stability of the this compound E3 ligase ligand-linker conjugate is crucial for the PROTAC's efficacy. If this component degrades prematurely, the PROTAC will be unable to recruit the Cereblon (CRBN) E3 ligase, rendering it inactive. This leads to a loss of target protein degradation.
Q3: My PROTAC is not showing any degradation of the target protein. What are the potential stability-related issues?
Several stability-related issues could be the cause:
-
Hydrolysis: The thalidomide moiety may be hydrolyzing in the assay medium.
-
Metabolic Instability: The PROTAC could be rapidly metabolized by enzymes in your cellular model (e.g., in hepatocytes or liver S9 fractions).
-
Poor Solubility and Aggregation: The PROTAC may be precipitating out of solution in your aqueous buffers or cell culture media, reducing its effective concentration.
-
Plasma Instability: If you are conducting in vivo studies or using plasma in your in vitro assays, the PROTAC could be degraded by plasma enzymes.
Q4: What is the "hook effect" and how does it relate to PROTAC stability?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. While not a direct measure of chemical stability, an unexpected loss of activity at higher concentrations can sometimes be mistaken for compound instability. It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.
Q5: How can I improve the stability of my thalidomide-based PROTAC?
Improving PROTAC stability often involves medicinal chemistry efforts focused on the linker and the warhead. For the linker, strategies include:
-
Introducing more stable chemical motifs: Incorporating cycloalkanes (e.g., piperidine, piperazine) or aromatic rings can enhance metabolic stability.
-
Modifying metabolically liable sites: Replacing susceptible groups with more robust ones can prevent enzymatic degradation.
-
Optimizing linker length: A linker that is too long and flexible may be more prone to degradation.
Troubleshooting Guides
Issue 1: Rapid Disappearance of the PROTAC in In Vitro Assays
Symptoms:
-
Low or no target degradation observed.
-
LC-MS/MS analysis shows a rapid decrease in the parent PROTAC concentration over a short time course.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the Thalidomide Moiety | 1. Assess pH of the medium: Thalidomide hydrolysis is pH-dependent. Ensure your buffers and media are at the correct physiological pH (typically 7.4).2. Run a buffer stability assay: Incubate the PROTAC in the assay buffer without cells or enzymes and monitor its concentration over time by LC-MS/MS to isolate the effect of hydrolysis. |
| Metabolic Instability | 1. Perform a microsomal stability assay: This will assess the impact of Phase I metabolic enzymes (see Experimental Protocols section).2. Conduct a hepatocyte stability assay: This provides a more comprehensive picture of both Phase I and Phase II metabolism.3. Analyze for metabolites: Use LC-MS/MS to identify potential metabolites, which can indicate the sites of metabolic vulnerability on your PROTAC. |
| Adsorption to Labware | 1. Use low-binding plates and tubes: PROTACs can be "sticky" and adsorb to plastic surfaces.2. Include a surfactant: A small amount of a non-denaturing detergent like Tween-20 in your buffers can help prevent adsorption. |
Issue 2: Inconsistent or Poor Degradation Efficacy
Symptoms:
-
High variability in degradation levels between replicate experiments.
-
Lower than expected maximal degradation (Dmax).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility and Aggregation | 1. Measure aqueous solubility: Use a kinetic or thermodynamic solubility assay.2. Optimize formulation: Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration in the aqueous medium is below the solubility limit.3. Include solubilizing agents: For in vitro assays, consider the use of co-solvents or cyclodextrins, but be mindful of their potential effects on cellular assays. |
| "Hook Effect" | 1. Perform a broad dose-response curve: Test your PROTAC over a wide range of concentrations (e.g., from picomolar to high micromolar) to determine the optimal degradation window and identify a potential hook effect. |
| Cell Health and Confluency | 1. Standardize cell culture conditions: Use cells within a consistent passage number range and ensure a standardized seeding density and confluency at the time of the experiment. |
Data Presentation
The following tables provide a template for summarizing the stability data for this compound and its derived PROTACs. Researchers should populate these tables with their own experimental data.
Table 1: Stability of this compound in Biological Media
| Biological Medium | Incubation Time (hours) | Temperature (°C) | % Remaining | Half-life (t½) (hours) |
| Cell Culture Medium (e.g., DMEM) | 0, 2, 4, 8, 24 | 37 | ||
| Human Plasma | 0, 1, 2, 4, 8 | 37 | ||
| Mouse Plasma | 0, 1, 2, 4, 8 | 37 |
Table 2: Metabolic Stability of a Thalidomide-based PROTAC
| Assay System | Incubation Time (minutes) | % Remaining | Half-life (t½) (minutes) | Intrinsic Clearance (CLint) (µL/min/mg protein or 10^6 cells) |
| Human Liver Microsomes | 0, 5, 15, 30, 60 | |||
| Mouse Liver Microsomes | 0, 5, 15, 30, 60 | |||
| Human Hepatocytes | 0, 15, 30, 60, 120 | |||
| Mouse Hepatocytes | 0, 15, 30, 60, 120 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the intrinsic clearance of a PROTAC due to Phase I metabolism.
Materials:
-
Test PROTAC
-
Pooled human or other species liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC in DMSO (e.g., 10 mM).
-
In a 96-well plate, add phosphate buffer, the PROTAC working solution (final concentration typically 1 µM), and liver microsomes (final concentration typically 0.5 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Protocol 2: In Vitro Metabolic Stability Assay using Hepatocytes
Objective: To determine the intrinsic clearance of a PROTAC due to both Phase I and Phase II metabolism.
Materials:
-
Test PROTAC
-
Cryopreserved human or other species hepatocytes
-
Incubation medium (e.g., Williams' Medium E)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Thaw and prepare the hepatocyte suspension according to the supplier's instructions to achieve a desired cell density (e.g., 1 x 10^6 viable cells/mL).
-
Pre-incubate the hepatocyte suspension at 37°C in a CO2 incubator.
-
Prepare a working solution of the test PROTAC in the incubation medium (final concentration typically 1 µM).
-
Initiate the assay by adding the PROTAC working solution to the hepatocyte suspension.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and quench the reaction by adding cold ACN with an internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Protocol 3: Plasma Stability Assay
Objective: To assess the stability of a PROTAC in the presence of plasma enzymes.
Materials:
-
Test PROTAC
-
Human or other species plasma (e.g., K2EDTA as anticoagulant)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC in DMSO.
-
Spike the PROTAC into pre-warmed plasma at 37°C to a final concentration of, for example, 1 µM.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.
-
Immediately stop the reaction by adding 3-4 volumes of cold ACN with an internal standard to precipitate plasma proteins.
-
Vortex the samples thoroughly and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining PROTAC.
-
Calculate the percentage of the PROTAC remaining at each time point relative to the 0-minute time point to determine the half-life.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows relevant to the stability of thalidomide-based PROTACs.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Troubleshooting workflow for poor PROTAC efficacy.
Caption: PI3K/Akt signaling pathway and potential PROTAC intervention.
Technical Support Center: Strategies to Enhance Ternary Complex Formation with Thalidomide-amido-PEG2-NH2-based Degraders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ternary complex formation with Thalidomide-amido-PEG2-NH2-based degraders.
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex in the context of Proteolysis Targeting Chimeras (PROTACs), and why is its formation and stability so critical?
A1: In the context of PROTACs, a ternary complex is the crucial intermediate structure formed by the simultaneous binding of a PROTAC molecule to both a target protein (Protein of Interest or POI) and an E3 ubiquitin ligase.[1] This proximity, induced by the PROTAC, is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome. The stability of this ternary complex is a key determinant of the efficiency of protein degradation.[2]
Q2: What are the fundamental components of a this compound-based degrader?
A2: A this compound-based degrader is a heterobifunctional molecule comprised of three key parts:
-
A "warhead" ligand: This component specifically binds to the target protein you wish to degrade.
-
A Thalidomide-based E3 ligase ligand: This moiety recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3]
-
An amido-PEG2-NH2 linker: This flexible linker connects the warhead and the E3 ligase ligand, and its properties significantly influence the formation and stability of the ternary complex.[4]
Q3: What are some of the most common reasons for observing poor ternary complex formation?
A3: Several factors can lead to inefficient ternary complex formation, including:
-
Steric Hindrance: The linker may be too short or rigid, preventing the target protein and E3 ligase from binding simultaneously without clashing.[5]
-
Unfavorable Protein-Protein Interactions: The orientation of the target protein and E3 ligase within the complex may lead to repulsive forces.
-
Negative Cooperativity: The binding of one protein to the PROTAC may decrease the binding affinity for the other protein.
-
The "Hook Effect": At high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex.[6]
Q4: How does the PEG2 linker in my degrader influence the formation of the ternary complex?
A4: The polyethylene (B3416737) glycol (PEG) linker is not just a passive spacer; its length, flexibility, and chemical properties are critical.[4] A PEG2 linker offers a balance of flexibility and defined length, which can help to correctly orient the target protein and the E3 ligase for efficient ubiquitination.[3] However, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, and empirical testing of different linker lengths is often necessary.[5]
Troubleshooting Guide
Problem 1: Low degradation efficiency is observed despite good binary binding of the degrader to the target protein and the E3 ligase.
-
Possible Cause 1.1: Steric clashes or unfavorable protein-protein interactions within the ternary complex.
-
Troubleshooting Strategy 1.1: Linker Modification. The length and composition of the linker are critical for the stability and geometry of the ternary complex.[7][8] Consider synthesizing analogs with different linker lengths (e.g., PEG3, PEG4) to improve cooperativity.[7] The amido-PEG2-NH2 linker provides a starting point, but optimization is often required.
-
-
Possible Cause 1.2: Negative cooperativity between the target protein and the E3 ligase.
-
Troubleshooting Strategy 1.2: Modify the E3 Ligase or Target Protein Binder. If linker modification is not successful, consider redesigning the warhead or the E3 ligase ligand to alter the binding interface and promote more favorable protein-protein interactions within the ternary complex.
-
Problem 2: A significant "hook effect" is observed in dose-response experiments.
-
Possible Cause 2.1: Formation of unproductive binary complexes at high degrader concentrations. At high concentrations, the formation of binary complexes between the PROTAC and either the target protein or the E3 ligase is favored over the formation of the ternary complex.[9]
-
Troubleshooting Strategy 2.1: Optimize Degrader Concentration. Perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for degradation.[5][9][10] This will help to define the concentration window where the ternary complex is preferentially formed.
-
Problem 3: There is difficulty in experimentally validating the formation of the ternary complex.
-
Possible Cause 3.1: The interactions within the ternary complex are transient or weak.
-
Troubleshooting Strategy 3.1: Utilize Sensitive Biophysical Assays. A variety of biophysical techniques can be used to detect and characterize ternary complex formation. These include Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Förster Resonance Energy Transfer (FRET)-based assays.[10][11][12] For live-cell analysis, NanoBRET assays can be particularly useful.[13]
-
Key Experimental Protocols
Protocol 1: Assessment of Ternary Complex Formation using Isothermal Titration Calorimetry (ITC)
ITC measures the heat changes that occur upon binding, providing information on binding affinity (K D ), stoichiometry (n), and thermodynamics (ΔH, ΔS).
Methodology:
-
Protein Preparation: Purify the target protein and the CRBN-DDB1 E3 ligase complex to high homogeneity.
-
Buffer Preparation: Use a well-defined buffer system (e.g., PBS or HEPES) and ensure all components (proteins and degrader) are in the same buffer to minimize heat of dilution effects.
-
Experiment Setup:
-
Load the target protein into the ITC cell at a concentration of 10-20 µM.
-
Load the this compound-based degrader into the syringe at a concentration 10-15 times higher than the protein concentration.
-
Perform a series of injections of the degrader into the protein solution while monitoring the heat changes.
-
-
Ternary Complex Analysis:
-
To measure the affinity of the degrader for the E3 ligase in the presence of the target protein, pre-saturate the E3 ligase with the target protein and then titrate in the degrader.
-
-
Data Analysis: Fit the binding isotherms to an appropriate model to determine the thermodynamic parameters of the interaction.
Protocol 2: Cellular Target Engagement using NanoBRET™
NanoBRET™ is a proximity-based assay that can be used to measure target engagement and ternary complex formation in living cells.[13]
Methodology:
-
Cell Line Engineering: Create a stable cell line that expresses the target protein fused to a NanoLuc® luciferase and the E3 ligase (CRBN) fused to a HaloTag®.
-
Cell Plating: Plate the engineered cells in a 96-well or 384-well plate.
-
Reagent Addition:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells.
-
Add the this compound-based degrader at various concentrations.
-
Add the Nano-Glo® substrate.
-
-
Signal Detection: Measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). An increase in the NanoBRET™ ratio indicates proximity between the target protein and the E3 ligase, signifying ternary complex formation.
Quantitative Data Summary
Table 1: Hypothetical Influence of PEG Linker Length on Ternary Complex Stability and Degradation Efficacy.
| PROTAC Linker | Ternary Complex K D (nM) | Cellular DC50 (nM) | Dmax (%) | Observations |
| amido-PEG1-NH2 | 150 | 500 | 60 | A shorter linker may lead to steric hindrance. |
| amido-PEG2-NH2 | 50 | 100 | >90 | Optimal linker length for this system. |
| amido-PEG3-NH2 | 80 | 250 | 85 | A slightly longer linker can still be effective but may be suboptimal.[5] |
| amido-PEG4-NH2 | 200 | 800 | 50 | A linker that is too long can result in a less stable complex.[5] |
Table 2: Comparison of Common Biophysical Assays for Ternary Complex Characterization.
| Assay | Information Provided | Throughput | Sample Consumption | Key Advantages |
| Isothermal Titration Calorimetry (ITC) | K D , stoichiometry, ΔH, ΔS | Low | High | Provides a complete thermodynamic profile of the interaction.[8] |
| Surface Plasmon Resonance (SPR) | K D , k on , k off | Medium | Low | Provides real-time kinetic data.[11] |
| Time-Resolved Förster Resonance Energy Transfer (TR-FRET) | Ternary complex formation | High | Low | Homogeneous assay format suitable for high-throughput screening.[14] |
| NanoBRET™ | Cellular target engagement and ternary complex formation | High | Low | Allows for the study of interactions in a live-cell context.[13] |
Diagrams
Caption: PROTAC-Induced Ternary Complex Formation and Subsequent Protein Degradation.
Caption: A logical workflow for troubleshooting poor degradation efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.revvity.com [resources.revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 11. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Large Molecule PROTAC Cell Permeability with Thalidomide-amido-PEG2-NH2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the cell permeability of large molecule Proteolysis Targeting Chimeras (PROTACs) using Thalidomide-amido-PEG2-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC?
A1: this compound is a chemical linker that incorporates a thalidomide (B1683933) moiety, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] In a PROTAC, it acts as a bridge, connecting the target protein binder to the E3 ligase, facilitating the formation of a ternary complex essential for target protein degradation. The PEG2 (polyethylene glycol) component of the linker is designed to improve the physicochemical properties of the PROTAC, such as solubility and cell permeability.
Q2: Why is cell permeability a major challenge for large molecule PROTACs?
A2: Large molecule PROTACs often exhibit poor cell permeability due to their high molecular weight, large polar surface area, and number of hydrogen bond donors, which are often outside the ranges defined by Lipinski's "Rule of Five" for orally bioavailable drugs.[4][5] These characteristics hinder their ability to passively diffuse across the lipid bilayer of the cell membrane to reach their intracellular targets.
Q3: How does the PEG linker in this compound potentially improve cell permeability?
A3: The polyethylene (B3416737) glycol (PEG) linker can enhance cell permeability through several mechanisms. Its flexible nature can allow the PROTAC to adopt a more compact, folded conformation that shields its polar surface area, making it more amenable to traversing the cell membrane.[6][7] Additionally, the hydrophilic properties of the PEG linker can improve the overall solubility of the PROTAC, which is often a prerequisite for good permeability.[8]
Q4: What is the "hook effect" and how can the choice of linker influence it?
A4: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations. This occurs because the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. The length and flexibility of the linker can influence the stability of the ternary complex and the concentrations at which the hook effect is observed.[9]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to improve the cell permeability of large molecule PROTACs.
| Problem | Possible Cause | Suggested Solution |
| Low or no target degradation despite good in vitro binding. | Poor Cell Permeability: The PROTAC is not reaching its intracellular target. | 1. Confirm Permeability: Perform cell-based permeability assays such as PAMPA or Caco-2 assays to quantify the permeability of the PROTAC. 2. Optimize Linker: While PEG linkers can improve properties, the optimal length is target-dependent. Consider synthesizing PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4) to find the optimal balance of flexibility and rigidity.[9] 3. Introduce Lipophilicity: If the PROTAC is too polar, consider incorporating more lipophilic elements into the linker or the target-binding ligand to enhance membrane crossing.[10] |
| High variability in cellular assay results. | PROTAC Instability: The PROTAC may be degrading in the cell culture medium or during the assay. | 1. Assess Stability: Evaluate the stability of the PROTAC in the relevant biological matrix (e.g., cell culture media, plasma) over the time course of the experiment using LC-MS/MS. 2. Modify Linker for Stability: If the PEG linker is found to be a site of metabolic instability, consider incorporating more stable chemical motifs within the linker.[10] |
| A pronounced "hook effect" is observed at low concentrations. | Suboptimal Ternary Complex Formation: The linker may not be optimal for the formation of a stable ternary complex, leading to a higher propensity for binary complex formation. | 1. Biophysical Assays: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to directly measure the formation and stability of the ternary complex. 2. Linker Optimization: Systematically vary the linker length and composition to identify a linker that promotes more stable ternary complex formation.[9] |
| PROTAC shows good permeability but low degradation. | Inefficient Ternary Complex Geometry: The linker may be of an appropriate length to allow cell entry but may not orient the target protein and E3 ligase optimally for ubiquitination. | 1. Structural Biology: If possible, obtain structural information (e.g., through X-ray crystallography or cryo-EM) of the ternary complex to guide linker design. 2. Alternative Attachment Points: Explore different attachment points for the linker on both the target-binding ligand and the thalidomide moiety. |
Data Presentation
The following table provides illustrative quantitative data on how modifying a large molecule PROTAC with a this compound linker can affect its physicochemical properties and cell permeability. Actual results will vary depending on the specific target-binding ligand.
| PROTAC Construct | Molecular Weight (Da) | cLogP | Topological Polar Surface Area (Ų) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-Alkyl Linker | ~950 | 5.2 | 180 | 0.1 | 0.05 |
| PROTAC-Thalidomide-amido-PEG2-NH2 | ~1050 | 4.5 | 210 | 0.5 | 0.3 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) for Large Molecule PROTACs
This protocol is adapted for large molecule PROTACs to assess passive membrane permeability.
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plate
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS system for quantification
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Coat Filter Plate: Carefully apply 5 µL of the phospholipid solution to the membrane of each well in the filter plate. Allow the solvent to evaporate for at least 1 hour in a fume hood.
-
Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to a final concentration of 10 µM.
-
Start Assay: Add 200 µL of the donor solution to each well of the coated filter plate.
-
Incubation: Carefully place the filter plate onto the acceptor plate and incubate at room temperature for 5-18 hours in a humidified chamber to prevent evaporation.
-
Sample Collection: After incubation, carefully remove the filter plate. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the PROTAC in the donor and acceptor samples using a validated LC-MS/MS method.
-
Calculate Permeability (Papp): Calculate the apparent permeability coefficient using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))
Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
Ca(t) = Concentration in the acceptor well at time t
-
Ceq = Equilibrium concentration
-
Caco-2 Permeability Assay for Large Molecule PROTACs
This protocol assesses both passive and active transport across a cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 18-22 days to allow for monolayer formation and differentiation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.
-
Prepare Dosing Solution: Dilute the PROTAC stock solution in transport buffer to the desired final concentration (e.g., 10 µM).
-
Apical to Basolateral (A-B) Permeability:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the PROTAC dosing solution to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from the basolateral chamber at specified time points.
-
-
Basolateral to Apical (B-A) Permeability:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the PROTAC dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking for the same period as the A-B assay.
-
Collect samples from the apical chamber at specified time points.
-
-
Quantification: Determine the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
Calculate Permeability (Papp) and Efflux Ratio: Calculate the Papp for both directions and the efflux ratio (Papp(B-A) / Papp(A-B)) to assess if the PROTAC is a substrate for efflux transporters.
Mandatory Visualizations
References
- 1. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. tandfonline.com [tandfonline.com]
- 5. diva-portal.org [diva-portal.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Validating On-Target Activity of Thalidomide-amido-PEG2-NH2 PROTACs using CRISPR Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target activity of PROTACs (Proteolysis Targeting Chimeras) that utilize a Thalidomide-amido-PEG2-NH2 moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase. The primary focus is on the use of CRISPR-Cas9 mediated knockout of CRBN to unequivocally demonstrate the dependency of the PROTAC's degradative activity on this specific E3 ligase.
Introduction to Thalidomide-Based PROTACs and On-Target Validation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC typically consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide and its analogs are widely used as ligands to recruit the CRBN E3 ligase. The this compound is a chemical moiety that provides the CRBN-binding element and a flexible PEG linker with a terminal amine for conjugation to a POI ligand.
Validating that a PROTAC's activity is dependent on the intended E3 ligase is a critical step in its development. The gold-standard method for this is to test the PROTAC's efficacy in cells where the E3 ligase has been knocked out. If the PROTAC is active in wild-type cells but inactive in the knockout cells, it provides strong evidence of on-target activity.
Comparative Analysis of Validation Methods
While CRISPR-mediated knockout is the most definitive method for validating E3 ligase dependency, other techniques can also provide supporting evidence. This section compares CRISPR knockout with an alternative method, siRNA-mediated knockdown.
| Feature | CRISPR-Cas9 Knockout | siRNA Knockdown |
| Mechanism | Permanent gene disruption at the DNA level. | Transient silencing of gene expression at the mRNA level. |
| Effect Duration | Permanent and stable. | Transient, typically 24-72 hours. |
| Efficiency | Can achieve complete loss of protein expression. | Often results in partial protein reduction (knockdown). |
| Off-Target Effects | Potential for off-target DNA cleavage, but can be minimized with careful guide RNA design. | Prone to off-target mRNA silencing, which can complicate data interpretation. |
| Experimental Timeline | Longer, requires generation and validation of stable knockout cell lines. | Shorter, involves transient transfection of siRNA. |
| Suitability for PROTAC Validation | Gold standard for definitively proving E3 ligase dependency. | Useful for preliminary or high-throughput validation, but less definitive than knockout. |
Quantitative Data Presentation
To illustrate the validation of a hypothetical PROTAC, "PROTAC-X," which utilizes a this compound moiety to degrade a target protein (e.g., a kinase), the following tables present representative quantitative data.
Note: Specific degradation data for a PROTAC with the exact this compound linker is not publicly available. The following data is representative of a potent and selective thalidomide-based PROTAC and serves to illustrate the expected experimental outcomes.
Table 1: PROTAC-X-Induced Degradation of Target Kinase in Wild-Type vs. CRBN Knockout Cells (Western Blot Analysis)
| Cell Line | PROTAC-X Concentration (nM) | Target Kinase Level (% of Control) | CRBN Level (% of Control) |
| Wild-Type (WT) | 0 (Vehicle) | 100 | 100 |
| Wild-Type (WT) | 1 | 75 | 98 |
| Wild-Type (WT) | 10 | 40 | 102 |
| Wild-Type (WT) | 100 | 15 | 99 |
| Wild-Type (WT) | 1000 | 10 | 101 |
| CRBN Knockout (KO) | 0 (Vehicle) | 100 | <1 |
| CRBN Knockout (KO) | 1 | 98 | <1 |
| CRBN Knockout (KO) | 10 | 95 | <1 |
| CRBN Knockout (KO) | 100 | 97 | <1 |
| CRBN Knockout (KO) | 1000 | 96 | <1 |
Table 2: Degradation Parameters (DC50 and Dmax) of PROTAC-X
| Cell Line | DC50 (nM) | Dmax (%) |
| Wild-Type (WT) | 8.5 | >90% |
| CRBN Knockout (KO) | >10,000 | Not Observed |
Table 3: Global Proteomics Analysis of PROTAC-X Treatment in Wild-Type Cells
| Protein | Log2 Fold Change (PROTAC-X vs. Vehicle) | p-value | Annotation |
| Target Kinase | -3.5 | <0.0001 | On-Target |
| IKZF1 | -1.8 | <0.01 | Known CRBN Neosubstrate |
| IKZF3 | -1.5 | <0.01 | Known CRBN Neosubstrate |
| Protein A | -0.1 | >0.05 | No Significant Change |
| Protein B | 0.05 | >0.05 | No Significant Change |
Experimental Protocols
Generation of CRBN Knockout Cell Line using CRISPR-Cas9
Materials:
-
Human cell line of interest (e.g., HEK293T, HeLa)
-
CRBN CRISPR/Cas9 KO Plasmid (containing Cas9 nuclease and a pool of gRNAs targeting CRBN)
-
Transfection reagent
-
Puromycin (or other selection antibiotic)
-
96-well plates for single-cell cloning
-
Anti-CRBN antibody for Western blot validation
Procedure:
-
Transfection: Seed cells and transfect with the CRBN CRISPR/Cas9 KO plasmid according to the manufacturer's protocol.
-
Selection: 24-48 hours post-transfection, add the selection antibiotic to the culture medium to select for successfully transfected cells.
-
Single-Cell Cloning: Perform serial dilution in 96-well plates to isolate single cells and establish clonal populations.
-
Expansion and Validation: Expand the resulting clones and validate the knockout of CRBN at the protein level by Western blot analysis. Genomic DNA sequencing can also be performed to confirm the presence of indel mutations at the target locus.
PROTAC Treatment and Western Blot Analysis
Materials:
-
Wild-type and CRBN knockout cells
-
PROTAC-X (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies (anti-target kinase, anti-CRBN, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed both wild-type and CRBN knockout cells in multi-well plates. After 24 hours, treat the cells with a dose-response of PROTAC-X (e.g., 0-1000 nM) for a defined period (e.g., 18 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
Sample Preparation for Global Proteomics (LC-MS/MS)
Materials:
-
Wild-type cells
-
PROTAC-X and vehicle control (DMSO)
-
Lysis buffer compatible with mass spectrometry
-
DTT, iodoacetamide, and trypsin
-
Solid-phase extraction (SPE) cartridges for peptide cleanup
Procedure:
-
Cell Treatment and Lysis: Treat wild-type cells with PROTAC-X (at a concentration near the DC50) and vehicle control. Lyse the cells and quantify the protein concentration.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Cleanup: Desalt the peptide samples using SPE cartridges.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC-X treatment.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC validation.
Caption: Logical relationship for validating E3 ligase dependency.
A Comparative Analysis of Thalidomide-amido-PEG2-NH2 Versus Other E3 Ligase Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central strategy for the development of novel therapeutics. The linker connecting the target protein-binding ligand to the E3 ligase recruiter is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of Thalidomide-amido-PEG2-NH2, a commonly used Cereblon (CRBN) E3 ligase linker, against other linker classes, supported by experimental data to inform rational PROTAC design.
The Central Role of the Linker in PROTAC Efficacy
A PROTAC's linker is not merely a passive spacer but an active contributor to the formation of a stable and productive ternary complex between the target protein and the E3 ligase. Key properties of the linker, including its length, composition, rigidity, and attachment point, profoundly influence the degradation efficiency (DC50 and Dmax), selectivity, and overall drug-like properties of the PROTAC.
Comparative Analysis of Linker Performance
The optimal linker is highly dependent on the specific target protein and the E3 ligase being recruited. The following tables summarize experimental data from various studies, highlighting the impact of linker length and composition on the degradation of common therapeutic targets.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
This table illustrates the effect of varying the number of polyethylene (B3416737) glycol (PEG) units in thalidomide-based PROTACs targeting the bromodomain-containing protein 4 (BRD4).
| PROTAC Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Thalidomide-amido-NH2 (No PEG) | BRD4 | H661 | < 500 | > 90 | [1] |
| Thalidomide-amido-PEG1-NH2 | BRD4 | H661 | > 5000 | ~50 | [1] |
| This compound | BRD4 | H661 | > 5000 | ~60 | [1] |
| Thalidomide-amido-PEG3-NH2 | BRD4 | Various | Variable | Variable | [1] |
Data Interpretation: For BRD4 degradation using thalidomide-based PROTACs, a very short or no PEG linker can be highly effective. The introduction of a single PEG unit can significantly decrease potency, suggesting that for this specific target and E3 ligase combination, a more constrained conformation may be favorable for ternary complex formation. The variable efficacy of a PEG3 linker highlights the nuanced and target-dependent nature of linker optimization.
Table 2: Comparison of Linker Types for BTK Degradation
This table compares the performance of thalidomide-based PROTACs with PEG versus alkyl linkers for the degradation of Bruton's tyrosine kinase (BTK).
| PROTAC Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PEG Linker | BTK | MOLM-14 | 1.8 | >95 | [2] |
| Alkyl Linker | BTK | MOLM-14 | 4.9 | >95 | [2] |
| Longer PEG Linker | BTK | MOLM-14 | 0.5 | >95 | [3] |
Data Interpretation: Both PEG and alkyl linkers can produce potent BTK degraders with low nanomolar DC50 values. In this context, a longer PEG linker resulted in improved potency, underscoring the necessity of synthesizing and evaluating a library of PROTACs with diverse linkers to identify the optimal candidate for a given target.
Table 3: Influence of Linker Attachment Point on Thalidomide (B1683933) Scaffold
The position at which the linker is attached to the thalidomide moiety can significantly impact PROTAC performance.
| Target Protein | Linker Attachment Point | DC50 (nM) | Dmax (%) | Reference |
| BTK | C4-pomalidomide | 0.5 | >95 | [3] |
| BTK | C5-pomalidomide | ~1.7 | >95 | [3] |
| BRD4 | C5-lenalidomide | 41.8 (BD1) | Effective Degradation | [3] |
Data Interpretation: The C4 and C5 positions of the phthalimide (B116566) ring are common attachment points. For BTK degradation, a C4-linked pomalidomide-based PROTAC demonstrated superior potency. This highlights that subtle changes in the linker attachment point can have a significant impact on the geometry of the ternary complex and, consequently, the degradation efficiency.
Visualizing Key Processes in Targeted Protein Degradation
Diagrams generated using Graphviz can help illustrate the complex biological pathways and experimental workflows involved in PROTAC research.
Caption: The catalytic cycle of a CRBN-recruiting PROTAC.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments.
Western Blotting for Protein Degradation Assessment
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Methodology:
-
Cell Treatment: Plate cells at a suitable density and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the kinetics and affinity of binary and ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified recombinant E3 ligase (e.g., CRBN-DDB1) and target protein.
-
PROTAC compounds.
-
Running buffer (e.g., HBS-EP+).
Methodology:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis: Inject varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Ternary Complex Formation: Inject a pre-incubated mixture of a fixed concentration of the target protein and varying concentrations of the PROTAC over the E3 ligase surface.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the affinity (KD) of the ternary complex. Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD.[4]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To determine the thermodynamic parameters (ΔH, ΔS, and KD) of binary and ternary complex formation.
Materials:
-
Isothermal titration calorimeter.
-
Purified E3 ligase and target protein.
-
PROTAC compounds.
-
Dialysis buffer.
Methodology:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Binary Titration: Titrate the PROTAC into the E3 ligase or target protein solution to determine the binary binding affinities.
-
Ternary Titration: Titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and the target protein.
-
Data Analysis: Analyze the binding isotherms to determine the thermodynamic parameters and calculate the cooperativity of ternary complex formation.[5]
NanoBRET/HiBiT Assay for Live-Cell Target Engagement and Degradation
Objective: To monitor ternary complex formation and protein degradation in real-time in living cells.
Materials:
-
Cells expressing the target protein tagged with HiBiT and the E3 ligase fused to HaloTag (for ternary complex) or cells with endogenously HiBiT-tagged target protein (for degradation).
-
Nano-Glo® HiBiT Lytic or Live-Cell Detection System.
-
HaloTag® NanoBRET™ 618 Ligand.
-
Luminometer.
Methodology for Degradation:
-
Cell Plating: Plate HiBiT-tagged cells in a white, opaque 96-well plate.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC.
-
Lysis and Detection: Add the Nano-Glo® HiBiT lytic reagent.
-
Measurement: Measure luminescence to quantify the amount of remaining HiBiT-tagged protein.
-
Data Analysis: Normalize the data to vehicle-treated cells to determine DC50 and Dmax.[6]
Conclusion
The selection of an appropriate linker is a critical step in the design of a successful PROTAC. While this compound is a widely used building block, the optimal linker is highly context-dependent. A systematic evaluation of linker length, composition (PEG vs. alkyl), and attachment point is essential to achieve desired potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a framework for the rigorous, data-driven optimization of PROTACs for therapeutic development.
References
Orthogonal Assays to Confirm Protein Degradation Mediated by Thalidomide-amido-PEG2-NH2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has opened new frontiers in therapeutic intervention. Molecules like Thalidomide-amido-PEG2-NH2, which function as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). Confirmation of successful and specific protein degradation is paramount and requires a multi-pronged approach using orthogonal assays. Relying on a single method is insufficient to provide a comprehensive and reliable assessment of a degrader's efficacy and mechanism of action.[1]
This guide provides a comparative overview of key orthogonal assays to validate protein degradation mediated by thalidomide-based degraders. We will delve into the experimental protocols for each technique, present quantitative data for easy comparison, and illustrate the underlying principles and workflows with clear diagrams.
Mechanism of Action: Thalidomide-Based Protein Degradation
Thalidomide (B1683933) and its derivatives recruit the E3 ubiquitin ligase Cereblon (CRBN). In the context of a molecule like this compound, the thalidomide moiety binds to CRBN, while another part of the molecule binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2][3][4]
Comparison of Key Orthogonal Assays
A robust validation strategy for a protein degrader involves a combination of assays to confirm protein knockdown, elucidate the mechanism of action, and assess specificity. The following table provides a comparison of commonly used orthogonal methods.
| Assay | Principle | Key Parameters | Advantages | Disadvantages |
| Western Blot | Antibody-based detection of specific proteins separated by size. | DC50, Dmax | Widely accessible, provides molecular weight information.[5] | Semi-quantitative, lower throughput, dependent on antibody quality.[5][6] |
| In-Cell Western (ICW) | Plate-based immunofluorescence for quantifying protein levels in fixed cells. | DC50, Dmax | Higher throughput than traditional Western blots, preserves cellular context.[7][8] | Requires high-quality antibodies, potential for high background. |
| HiBiT/NanoBRET Assays | Bioluminescent reporter system to quantify protein levels in live cells. | DC50, Dmax, Degradation Rate | Highly sensitive and quantitative, suitable for high-throughput screening and kinetic analysis.[6][9][10] | Requires genetic modification of the target protein.[5][6] |
| Quantitative Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins. | Fold change in protein abundance | Comprehensive, identifies on- and off-target effects, highly quantitative.[6][11] | Requires specialized equipment and expertise, complex data analysis.[5][6] |
| Ubiquitination Assay | Detection of ubiquitinated forms of the target protein. | Increase in ubiquitinated protein | Directly confirms the mechanism of action. | Can be technically challenging, may require immunoprecipitation. |
Key Parameters:
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein.[1][12][13]
-
Dmax: The maximum percentage of protein degradation achieved.[1][12][13]
Quantitative Data Comparison
The following tables present representative quantitative data for thalidomide-based PROTACs targeting various proteins. This data illustrates the typical efficacy observed with these molecules.
Table 1: Degradation of BRD4 by Thalidomide-Based PROTACs
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Assay Method | Reference |
| dBET1 | 22Rv1 | ~10 | >95 | Not Specified | [2] |
| A1874 | RS4;11 | 5 | >90 | Not Specified | [2] |
| Representative PROTAC | HeLa | 1.8 | >90 | Western Blot/HiBiT | [6] |
This data is representative and adapted from studies on similar thalidomide-based BRD4 PROTACs.[6]
Table 2: Degradation of IDO1 by Thalidomide-Based PROTACs
| PROTAC | E3 Ligase Ligand | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| PROTAC IDO1 Degrader-1 | Pomalidomide | HeLa | 2.84 | 93 | [13] |
| NU223612 | Thalidomide derivative | U87 | 0.3290 | >70 | [13] |
Experimental Protocols and Workflows
Detailed and reproducible protocols are essential for generating high-quality, reliable data.
Western Blotting
This is the most common initial assay to confirm protein degradation.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest. Treat cells with a range of concentrations of this compound for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[3][12]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[3][12]
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).[3][12]
-
Detection and Analysis: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[3][12]
HiBiT/NanoBRET Assay
This bioluminescence-based assay provides a highly sensitive and quantitative measure of protein levels in live cells.
Detailed Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the protein of interest.[6][9]
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a white, opaque 96-well plate. Treat the cells with a serial dilution of this compound.[6]
-
Lysis and Detection: For an endpoint assay, add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein and substrate, directly to the wells.[6] For live-cell kinetic analysis, express LgBiT intracellularly and add a live-cell substrate.[10]
-
Measurement and Analysis: Incubate for a short period to allow for cell lysis and signal generation. Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of HiBiT-tagged protein. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[6][9]
Quantitative Mass Spectrometry-Based Proteomics
This unbiased approach provides a global view of protein abundance changes, enabling the assessment of both on-target efficacy and off-target effects.
Detailed Protocol:
-
Cell Culture and Treatment: Treat cells with this compound at a concentration that gives maximal degradation (Dmax) and a vehicle control.[6]
-
Protein Extraction and Digestion: Lyse the cells and quantify the protein content. Digest the proteins into peptides using an enzyme like trypsin.[6]
-
Peptide Labeling: For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., Tandem Mass Tags - TMT).[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their sequence and quantify their relative abundance.
-
Data Analysis: Use specialized software to identify the proteins and quantify the changes in their abundance following degrader treatment. Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.[6]
Ubiquitination Assay
This assay directly assesses the mechanism of action by detecting the ubiquitination of the target protein.
Detailed Protocol:
-
Cell Treatment: Treat cells with this compound. Include a vehicle control and a condition with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[2]
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.[2]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein to immunoprecipitate the POI and its binding partners.
-
Western Blot Analysis: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot. Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated forms of the target protein, which will appear as a higher molecular weight smear. Re-probe with an antibody against the target protein to confirm its presence.
Logical Relationship of Orthogonal Assays
The different orthogonal assays provide complementary information that, when combined, builds a strong case for the efficacy and specificity of a protein degrader.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 10. Target Degradation [promega.sg]
- 11. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Thalidomide- and Pomalidomide-Based Linkers for Cereblon Recruitment in PROTAC Development
Guide Overview: This guide provides a detailed comparison of thalidomide-amido-PEG2-NH2 and pomalidomide-based linkers for the development of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation. The content covers the mechanism of action, comparative performance data, and detailed experimental protocols for evaluating PROTAC efficacy.
Introduction to PROTACs and Cereblon Recruitment
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's own ubiquitin-proteasome system.[1] A PROTAC consists of three main components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] This tripartite assembly forms a ternary complex (POI-PROTAC-E3 ligase), which facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3]
Cereblon (CRBN), a substrate receptor for the CUL4A E3 ubiquitin ligase complex, is one of the most frequently utilized E3 ligases in PROTAC design.[1] Its recruitment is typically achieved using ligands derived from immunomodulatory imide drugs (IMiDs), such as thalidomide (B1683933) and its more potent analog, pomalidomide (B1683931).[4][5] The choice between these ligands and the design of the attached linker are critical determinants of a PROTAC's binding affinity, ternary complex stability, and overall degradation efficiency.[3]
Comparative Analysis: Thalidomide vs. Pomalidomide
While both thalidomide and pomalidomide effectively recruit Cereblon, pomalidomide has become a preferred choice in many PROTAC applications due to several distinct advantages.[1]
Binding Affinity and Potency: Pomalidomide exhibits a stronger intrinsic binding affinity for CRBN compared to thalidomide. This higher affinity can lead to more efficient formation of the ternary complex, which generally translates into more potent PROTACs with lower half-maximal degradation concentrations (DC50) and higher maximal degradation levels (Dmax).[1][6]
Linker Attachment and Design Flexibility: The chemical structure of pomalidomide offers a key advantage for linker attachment. The amino group on its phthalimide (B116566) ring provides a versatile and convenient handle for conjugation.[1] This attachment point directs the linker away from the CRBN binding interface, allowing for greater flexibility in linker design without compromising E3 ligase engagement.[1][7] In contrast, linkers are often attached to thalidomide via an ether linkage on the phthalimide ring.[1] The specific conjugate, this compound, incorporates a short, flexible polyethylene (B3416737) glycol (PEG) linker, which can enhance solubility and facilitate effective ternary complex formation.[8][9]
Selectivity and Off-Target Effects: The linker attachment point can influence the selectivity of the resulting PROTAC. For instance, modifications at the C5 position of the pomalidomide phthalimide ring have been shown to mitigate the off-target degradation of certain endogenous zinc finger transcription factors, a known liability for some pomalidomide-based PROTACs.[10]
Quantitative Data Summary
The following tables summarize key quantitative data comparing thalidomide and pomalidomide as CRBN recruiters.
Table 1: CRBN Binding Affinity This table compares the dissociation constants (Kd) of pomalidomide and thalidomide for Cereblon, indicating the intrinsic binding strength.
| Ligand | CRBN Dissociation Constant (Kd) | Reference |
| Pomalidomide | ~157 nM | [6] |
| Thalidomide | ~250 nM | [6] |
Table 2: Comparative Degradation Performance of BRD4-Targeting PROTACs This table presents a comparison of degradation potency (DC50) and efficacy (Dmax) for PROTACs targeting the BET protein BRD4, using either pomalidomide or thalidomide as the CRBN ligand. Note: Data is compiled from different studies, and experimental conditions may vary.
| PROTAC | CRBN Ligand | Target Protein | DC50 | Dmax (% Degradation) |
| ARV-825 | Pomalidomide | BRD4 | <1 nM | >95% |
| dBET1 | Thalidomide | BRD4 | ~4.3 nM | >90% |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the key mechanisms and processes involved in PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 8. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 9. Thalidomide-PEG2-NH2 [myskinrecipes.com]
- 10. benchchem.com [benchchem.com]
Cross-validation of Thalidomide-amido-PEG2-NH2 PROTAC efficacy across multiple cell lines.
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. This guide provides a comprehensive cross-validation of the efficacy of PROTACs utilizing a thalidomide-based scaffold to recruit the Cereblon (CRBN) E3 ubiquitin ligase. By hijacking the cell's ubiquitin-proteasome system, these bifunctional molecules can effectively eliminate disease-causing proteins.
Here, we present a comparative analysis of two prominent Bromodomain and Extra-Terminal (BET) protein degraders, ARV-825 and dBET1. Both employ a thalidomide (B1683933) analog to engage the CRBN E3 ligase, but differ in their warheads that target the BET proteins, primarily BRD4, a key regulator of oncogene transcription. This guide will delve into their comparative efficacy across a panel of cancer cell lines, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Comparative Efficacy of BRD4 Degraders
The potency of PROTACs is primarily assessed by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax), as well as their impact on cell viability, measured by the half-maximal inhibitory concentration (IC50).
Quantitative Degradation and Cell Viability Data
The following tables summarize the reported efficacy of ARV-825 and dBET1 in various cancer cell lines. ARV-825 is composed of the BET inhibitor OTX015 linked to a pomalidomide-based CRBN ligand, while dBET1 utilizes the BET inhibitor JQ1 linked to a thalidomide-based CRBN ligand.
Table 1: Degradation Potency (DC50) of ARV-825 and dBET1 in Cancer Cell Lines
| PROTAC | Target | Cell Line | Cancer Type | DC50 (nM) | Reference |
| ARV-825 | BRD4 | 22RV1 | Prostate Cancer | < 1 | [1] |
| ARV-825 | BRD4 | NAMALWA | Burkitt's Lymphoma | < 1 | [1] |
| ARV-825 | BRD4 | CA46 | Burkitt's Lymphoma | < 1 | [2] |
| ARV-825 | BRD4 | MOLT-4 | T-cell Acute Lymphoblastic Leukemia | ~5 | [3] |
| ARV-825 | BRD4 | Jurkat | T-cell Acute Lymphoblastic Leukemia | ~5 | [3] |
| dBET1 | BRD4 | MV4-11 | Acute Myeloid Leukemia | ~100 | [4] |
| dBET1 | BRD4 | MM.1S | Multiple Myeloma | ~30 | [5] |
Table 2: Anti-proliferative Activity (IC50) of ARV-825 and dBET1 in Cancer Cell Lines
| PROTAC | Cell Line | Cancer Type | IC50 (nM) | Reference |
| ARV-825 | MGC803 | Gastric Cancer | ~25 | [6] |
| ARV-825 | HGC27 | Gastric Cancer | ~20 | [6] |
| ARV-825 | AGS | Gastric Cancer | ~50 | [6] |
| ARV-825 | SGC7901 | Gastric Cancer | ~75 | [6] |
| ARV-825 | TPC-1 | Thyroid Carcinoma | < 100 | [2] |
| ARV-825 | T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | Lower than dBET1 | [7] |
| dBET1 | Kasumi-1 | Acute Myeloid Leukemia | 148.3 | [4] |
| dBET1 | NB4 | Acute Myeloid Leukemia | 335.7 | [4] |
| dBET1 | THP-1 | Acute Myeloid Leukemia | 355.1 | [4] |
| dBET1 | MV4-11 | Acute Myeloid Leukemia | 274.8 | [4] |
Mechanism of Action and Downstream Effects
Both ARV-825 and dBET1 function by inducing the formation of a ternary complex between the target BET protein (like BRD4) and the CRBN E3 ligase. This proximity leads to the polyubiquitination of the BET protein, marking it for degradation by the 26S proteasome. The degradation of BRD4, a critical transcriptional co-activator, leads to the downregulation of key oncogenes, most notably c-MYC, which in turn induces cell cycle arrest and apoptosis in cancer cells.
Studies have shown that the efficacy of these CRBN-based PROTACs can be dependent on the expression levels of CRBN in the cancer cells, with higher CRBN expression often correlating with increased sensitivity.[5] Furthermore, while highly potent in degrading their primary target, these PROTACs also induce the degradation of other BET family members, BRD2 and BRD3, due to the conserved nature of the bromodomains. A known class of off-targets for thalidomide-based CRBN binders are zinc-finger transcription factors, such as IKZF1 and IKZF3.
Caption: Mechanism of action for a thalidomide-based BRD4-degrading PROTAC.
Experimental Protocols
Reproducible and robust experimental methodologies are essential for the accurate assessment of PROTAC efficacy. Below are detailed protocols for key experiments used in the evaluation of thalidomide-based PROTACs.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of the target protein (e.g., BRD4) and downstream effectors (e.g., c-MYC) following PROTAC treatment.
Materials:
-
Cancer cell lines of interest
-
Thalidomide-based PROTAC (e.g., ARV-825 or dBET1)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-c-MYC, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Caption: Workflow for Western blot analysis of PROTAC-mediated protein degradation.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following PROTAC treatment.
Materials:
-
Cancer cell lines of interest
-
Thalidomide-based PROTAC
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for assessing cell viability using the MTT assay.
Conclusion
This guide provides a comparative overview of the efficacy of thalidomide-based PROTACs, focusing on the BRD4 degraders ARV-825 and dBET1. The presented data demonstrates their potent and cell-line-dependent anti-cancer activity. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to evaluate and compare the performance of these and other novel protein degraders. The continued exploration and cross-validation of such molecules across diverse cancer models will be crucial for advancing this promising therapeutic modality.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethoxy)phenyl)acetamide | C46H47ClN8O9S | CID 92044400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity Profile of Thalidomide-amido-PEG2-NH2-Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A key component in the design of many successful PROTACs is the E3 ligase binder, with derivatives of thalidomide (B1683933) being widely employed to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comprehensive evaluation of the selectivity profile of degraders based on the specific architectural element: Thalidomide-amido-PEG2-NH2.
This component serves as a bifunctional linker, incorporating the thalidomide moiety for CRBN engagement and a short, hydrophilic polyethylene (B3416737) glycol (PEG) linker to connect to a target protein binder. The selectivity of the resulting PROTAC is a critical determinant of its therapeutic window and potential off-target effects. Here, we present a comparative analysis of the methodologies used to assess this selectivity, supported by experimental protocols and illustrative data.
Data Presentation: Comparative Selectivity Profiles
Below are tables summarizing representative data for on-target and off-target degradation. Table 1 features data from a hypothetical BRD4 degrader, "Degrader-X," which utilizes a this compound linker, to illustrate a typical selectivity profile. Table 2 provides data for ARV-825, a well-studied BRD4 degrader that employs a pomalidomide-based CRBN ligand, to offer a real-world comparator.
Table 1: Illustrative Selectivity Profile of "Degrader-X" (this compound-based BRD4 Degrader)
| Protein Target | Degradation DC50 (nM) | Maximum Degradation (Dmax, %) | Notes |
| On-Target | |||
| BRD4 | 15 | >95 | Potent on-target degradation |
| BRD2 | 35 | >90 | Degradation of other BET family members expected |
| BRD3 | 50 | >90 | Degradation of other BET family members expected |
| Known Off-Targets (Neosubstrates) | |||
| IKZF1 | 250 | ~60 | Common neosubstrate of CRBN binders |
| IKZF3 | 300 | ~55 | Common neosubstrate of CRBN binders |
| SALL4 | >1000 | <20 | Potential for teratogenic effects |
| ZFP91 | >1000 | <15 | Zinc finger protein, a known class of neosubstrates |
| Negative Control | |||
| GAPDH | >10000 | <5 | Housekeeping protein, should not be degraded |
Table 2: Reported Selectivity Profile of ARV-825 (Pomalidomide-based BRD4 Degrader)
| Protein Target | Degradation DC50 (nM) | Maximum Degradation (Dmax, %) | Cell Line |
| On-Target | |||
| BRD4 | <1 | >90 | Jurkat |
| BRD2 | ~5 | >90 | Jurkat |
| BRD3 | ~5 | >90 | Jurkat |
| Known Off-Targets (Neosubstrates) | |||
| IKZF1 | ~100 | ~70 | MM.1S |
| IKZF3 | ~150 | ~65 | MM.1S |
Experimental Protocols
To rigorously evaluate the selectivity profile of a this compound-based degrader, a combination of targeted and global proteomic approaches is recommended.
Western Blotting for On-Target Degradation
This method provides a straightforward and quantitative assessment of the degradation of the primary target protein.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., a relevant cancer cell line expressing the target protein) in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare lysates with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize the target protein signal to the loading control.
-
Quantitative Proteomics for Global Selectivity Profiling
Mass spectrometry-based proteomics provides an unbiased, proteome-wide view of a degrader's selectivity.
-
Sample Preparation:
-
Culture and treat cells with the PROTAC at a concentration near its DC50 for the on-target protein and a vehicle control, in biological triplicate.
-
Harvest and lyse cells as described for western blotting.
-
-
Protein Digestion and TMT Labeling:
-
Quantify protein and digest with trypsin overnight.
-
Label the resulting peptides with Tandem Mass Tags (TMT) for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw data using proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significant changes in abundance between the PROTAC-treated and control groups.
-
NanoBRET™ and HiBiT™ Assays for Mechanistic Insights
These bioluminescence-based assays provide real-time analysis of ternary complex formation and protein degradation kinetics in live cells.
-
NanoBRET™ Ternary Complex Formation Assay:
-
Co-express the target protein fused to NanoLuc® luciferase (donor) and CRBN fused to HaloTag® (acceptor) in cells.
-
Add the HaloTag® ligand labeled with a fluorescent reporter.
-
Treat cells with the PROTAC and measure the bioluminescence resonance energy transfer (BRET) signal, which is proportional to the formation of the ternary complex.
-
-
HiBiT™ Protein Degradation Assay:
-
Engineer cells to express the target protein tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.
-
Add the LgBiT protein, which complements HiBiT to form a functional NanoLuc® luciferase.
-
Treat cells with the PROTAC and measure the luminescent signal over time. A decrease in luminescence corresponds to the degradation of the HiBiT-tagged target protein.
-
Mandatory Visualization
To facilitate a clear understanding of the experimental processes and the biological context, the following diagrams are provided in the DOT language for use with Graphviz.
Safety Operating Guide
Safeguarding Research: Proper Disposal of Thalidomide-amido-PEG2-NH2
Researchers and drug development professionals handling Thalidomide-amido-PEG2-NH2, a synthesized E3 ligase ligand-linker conjugate used in PROTAC technology, must adhere to stringent safety and disposal protocols due to the inherent risks associated with its thalidomide (B1683933) component.[1][2] Thalidomide is a known teratogen and can cause damage to the unborn child, as well as harm fertility.[3][4][5] It is also toxic if swallowed and may cause damage to the hematological and neurological systems through prolonged or repeated exposure.[4][5]
This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any procedure, it is crucial to obtain special instructions and understand all safety precautions.[3][5][6] Personal protective equipment (PPE) is mandatory when handling this compound.
Key Safety Measures:
-
Engineering Controls: Use only under a chemical fume hood.[6]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Clothing: Wear protective clothing.
-
Eye Protection: Use eye protection.
-
Face Protection: Use face protection.
-
-
Hygiene: Wash hands thoroughly after handling.[5][6] Do not eat, drink, or smoke in the handling area.[5][6]
Spill Management
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.
-
Evacuate: Keep personnel away from and upwind of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Sweep up the spilled solid material and shovel it into a suitable, labeled container for disposal.[6] Avoid generating dust.[6]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to the appropriate safety officer.
Disposal Procedures
The disposal of this compound must be conducted in accordance with local, regional, and national regulations.[5] It should be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Waste Segregation:
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Engage a Licensed Waste Disposal Contractor:
-
The disposal of this compound must be handled by an approved and licensed hazardous waste disposal company.
-
Provide the contractor with the Safety Data Sheet (SDS) for thalidomide to ensure they are aware of the hazards.
-
-
Documentation:
-
Maintain a detailed record of the waste generated, including the quantity and date of disposal.
-
Hazard Classification and Precautionary Statements
The following tables summarize the key hazard information for thalidomide, the active component of this compound.
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Reproductive Toxicity | H360D | Danger | May damage the unborn child.[5] |
| Specific Target Organ Toxicity | H372 | Danger | Causes damage to hematological and neurological system through prolonged or repeated exposure.[5] |
| Acute Toxicity (Oral) | H301/H302 | Danger | Toxic/Harmful if swallowed.[3][4] |
| Precautionary Statement Code | Statement |
| P201 | Obtain special instructions before use.[3][5] |
| P260 | Do not breathe dust.[5] |
| P264 | Wash hands thoroughly after handling.[5] |
| P270 | Do not eat, drink or smoke when using this product.[5] |
| P281 | Use personal protective equipment as required.[5] |
| P308 + P313 | IF exposed or concerned: get medical advice/attention.[5] |
| P405 | Store locked up.[5] |
| P501 | Dispose of contents/container to location in accordance with local/ regional/national/international regulations.[5] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Thalidomide-amido-PEG2-NH2
For researchers and drug development professionals, ensuring personal and environmental safety is paramount when working with potent compounds like Thalidomide-amido-PEG2-NH2. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. Adherence to these protocols is critical due to the potential hazards associated with thalidomide (B1683933) and its derivatives.
Core Safety Principles and Hazard Assessment
Thalidomide and its analogs are recognized as highly potent compounds. The primary health concern is their teratogenic potential, meaning they can cause severe birth defects.[1] Therefore, all handling and disposal operations must be conducted with the utmost care, assuming the compound is biologically active and hazardous.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000. |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted. | |
| Disposable Respirators (e.g., N95) | Suitable only for low-risk activities and not recommended as primary protection for highly potent compounds.[2] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination.[2] |
| Body Protection | Disposable Coveralls | Opt for coveralls made from materials like Tyvek or microporous film to protect against chemical splashes and dust.[2][3] |
| Lab Coat | A dedicated, disposable or professionally laundered lab coat should be worn. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles providing a complete seal around the eyes. A face shield can be worn over goggles for added protection.[2] |
| Foot Protection | Shoe Covers | Disposable shoe covers are required in the designated handling area and must be removed before exiting.[2][4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling potent compounds.
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. The designated handling area, typically a certified chemical fume hood or a glove box, must be clean and uncluttered.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of the solid compound within a containment device such as a chemical fume hood to minimize the risk of dust generation.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[2]
-
Post-Handling: After handling, decontaminate all surfaces and equipment with a suitable cleaning agent.[2]
-
PPE Doffing: Remove PPE in a designated area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[2]
-
Personal Hygiene: Thoroughly wash hands and any potentially exposed skin with soap and water after removing PPE.[2]
Disposal Plan: Waste Management and Decontamination
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect all disposable materials that have come into contact with the compound, including gloves, weigh boats, and pipette tips, in a designated solid hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing the compound in a dedicated liquid hazardous waste container. Do not mix with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[1]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[1]
-
-
Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include any other identifiers required by your institution.
-
Storage: Store sealed waste containers in a designated, secure hazardous waste accumulation area.[5]
-
Final Disposal: Arrange for the collection and disposal of hazardous waste through a licensed contractor, in strict accordance with all federal, state, and local regulations.[6] Do not discard down the drain or in general trash.[1]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
